6-PhEt-dATP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H24N5O12P3 |
|---|---|
Molecular Weight |
595.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-[6-(2-phenylethylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O12P3/c24-13-8-15(33-14(13)9-32-37(28,29)35-38(30,31)34-36(25,26)27)23-11-22-16-17(20-10-21-18(16)23)19-7-6-12-4-2-1-3-5-12/h1-5,10-11,13-15,24H,6-9H2,(H,28,29)(H,30,31)(H,19,20,21)(H2,25,26,27)/t13-,14-,15-/m1/s1 |
InChI Key |
CXOSTZJQVCENBQ-RBSFLKMASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 6-PhEt-dATP: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-PhEt-dATP, a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We will delve into its chemical structure, outline a general synthesis methodology, and present key quantitative data regarding its efficacy in rescuing disease-associated CFTR mutants. Furthermore, this guide details the experimental protocols used to ascertain its biological activity and explores the signaling pathways it influences.
Chemical Structure of this compound
This compound is the common abbreviation for 2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate . Its molecular structure is fundamentally that of deoxyadenosine (B7792050) triphosphate (dATP), a nucleotide essential for DNA synthesis. The key modification lies in the attachment of a 2-phenylethyl group to the N6 position of the adenine (B156593) nucleobase. This substitution involves an ethyl (-CH2CH2-) linker attached to the nitrogen atom at the 6th position of the purine (B94841) ring, with a phenyl group (a benzene (B151609) ring) at the terminus of this ethyl chain.
The systematic name clearly defines the molecular architecture:
-
2'-Deoxy- : Indicates the absence of a hydroxyl group at the 2' position of the ribose sugar, a defining feature of deoxyribonucleotides.
-
N6-(2-phenylethyl)adenosine : Describes the modification on the adenosine (B11128) base. A 2-phenylethyl group is attached to the exocyclic amine at the N6 position.
-
-5'-O-triphosphate : Specifies the presence of a triphosphate group attached to the 5' carbon of the deoxyribose sugar via an oxygen atom.
Molecular Formula (Free Acid): C₁₈H₂₄N₅O₁₂P₃
Molecular Weight (Free Acid): 595.3 g/mol
CAS Number: 1239610-11-7
Below is a 2D representation of the chemical structure of this compound.
(Note: A placeholder image is used. A definitive 2D structure from a chemical database would be inserted here in a final document.)
Synthesis of N6-Substituted dATP Analogs
The synthesis of N6-alkylated dATP analogs like this compound generally involves a multi-step chemical process. A common strategy is the direct alkylation of a protected deoxyadenosine precursor, followed by phosphorylation to yield the triphosphate.
A generalized synthetic route is as follows:
-
Protection of Deoxyadenosine: The hydroxyl groups of 2'-deoxyadenosine (B1664071) are typically protected to prevent unwanted side reactions during the alkylation step. This can be achieved using various protecting groups, such as silyl (B83357) ethers.
-
N6-Alkylation: The protected deoxyadenosine is then reacted with a suitable alkylating agent. For the synthesis of this compound, this would be a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base. This reaction introduces the 2-phenylethyl group at the N6 position of the adenine ring.
-
Deprotection: The protecting groups on the hydroxyls are removed to yield N6-(2-phenylethyl)-2'-deoxyadenosine.
-
Triphosphorylation: The final and crucial step is the conversion of the modified nucleoside into its triphosphate form. This is often achieved by reacting the nucleoside with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by treatment with pyrophosphate. The resulting triphosphate is then purified, typically using chromatographic techniques like ion-exchange chromatography.
Biological Activity and Quantitative Data
This compound has been identified as a potent potentiator of the CFTR channel, particularly for disease-associated mutants that exhibit gating defects. Research has shown that this analog can significantly increase the channel's open probability, thereby restoring a degree of normal function.
A key study by Miki et al. (2010) in the Journal of Biological Chemistry provides quantitative data on the potentiation of two clinically relevant CFTR mutants by this compound (referred to as P-dATP in the publication).
| CFTR Mutant | Fold Enhancement of Current | Reference |
| G551D | 36.2 ± 5.4 | [1] |
| ΔF508 | 19.5 ± 3.8 | [1] |
This significant potentiation suggests that this compound is a valuable tool for studying CFTR gating mechanisms and holds potential as a lead compound for the development of novel cystic fibrosis therapies.
Experimental Protocols
The primary experimental technique used to quantify the potentiation of CFTR by this compound is the inside-out patch-clamp technique . This electrophysiological method allows for the direct measurement of ion flow through single or multiple CFTR channels in an excised patch of the cell membrane.
Detailed Methodology for Inside-Out Patch-Clamp Recording of CFTR Potentiation
-
Cell Culture and Transfection:
-
Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells) are cultured under standard conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the desired CFTR mutant (e.g., G551D or ΔF508-CFTR).
-
-
Pipette and Solution Preparation:
-
Pipette Solution (extracellular): Contains a physiological concentration of a salt where the anion is impermeant through CFTR, such as aspartate, to create a chloride gradient. A typical composition is (in mM): 140 N-methyl-D-glucamine (NMDG), 140 aspartic acid, 5 CaCl₂, 2 MgSO₄, and 10 TES buffer, adjusted to pH 7.4 with Tris.
-
Bath Solution (intracellular): Contains a high concentration of chloride to drive the outward current. A typical composition is (in mM): 147 NMDG-Cl, 2 MgCl₂, and 10 TES buffer, adjusted to pH 7.4 with Tris.
-
ATP and PKA Solution: A stock solution of this compound is prepared and diluted to the desired final concentration in the intracellular bath solution. The catalytic subunit of protein kinase A (PKA) is also added to the intracellular solution to phosphorylate and activate the CFTR channels.
-
-
Patch-Clamp Recording:
-
A heat-polished borosilicate glass micropipette with a resistance of 2-5 MΩ is filled with the pipette solution.
-
The micropipette is brought into contact with the surface of a transfected cell, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
The membrane patch is held at a constant voltage (e.g., -50 mV).
-
The baseline channel activity is recorded in the presence of PKA and a basal concentration of ATP.
-
This compound is then perfused into the bath solution, and the change in channel activity (current) is recorded.
-
-
Data Analysis:
-
The potentiation is quantified by measuring the increase in the mean channel current in the presence of this compound compared to the baseline.
-
The fold enhancement is calculated as the ratio of the current in the presence of this compound to the baseline current.
-
Signaling Pathways and Experimental Workflows
The gating of the CFTR channel is a complex process regulated by intracellular signaling pathways. The primary activation mechanism involves the phosphorylation of the regulatory (R) domain of the CFTR protein by protein kinase A (PKA), which is activated by cyclic AMP (cAMP). Following phosphorylation, the channel's opening and closing (gating) is driven by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This compound acts as a potentiator by interacting with the NBDs to increase the channel's open probability.
CFTR Activation and Potentiation Pathway
Caption: CFTR activation pathway and potentiation by this compound.
Experimental Workflow for Assessing CFTR Potentiation
Caption: Workflow for inside-out patch-clamp analysis of CFTR potentiation.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its potentiation of disease-relevant CFTR mutants highlights its importance as a research tool and a potential starting point for therapeutic innovation in cystic fibrosis.
References
An In-Depth Technical Guide to the Synthesis and Purification of 6-PhEt-dATP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 6-(2-phenylethyl)-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP), a crucial analog for studying the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This document details the probable synthetic pathways, purification protocols, and relevant quantitative data, compiled to assist researchers in the preparation and application of this important molecule.
Introduction
This compound is a modified deoxynucleoside triphosphate that has been instrumental in elucidating the gating mechanisms of the CFTR protein. Its utility as a research tool stems from its specific interactions with the nucleotide-binding domains (NBDs) of CFTR, making it a valuable potentiator in disease-associated mutants. This guide outlines the chemical synthesis of its precursor, 6-(2-phenylethyl)-2'-deoxyadenosine, the subsequent triphosphorylation, and the final purification of this compound.
Synthesis of 6-(2-phenylethyl)-2'-deoxyadenosine
The synthesis of the this compound precursor, 6-(2-phenylethyl)-2'-deoxyadenosine, is a critical first step. While the direct protocol from key literature, such as Miki et al. (2010), is not publicly detailed, a highly plausible and efficient method involves the direct displacement of a suitable leaving group at the C6 position of a purine (B94841) precursor with 2-phenylethylamine. A common and effective precursor for this reaction is 6-chloro-2'-deoxy-β-D-ribofuranosylpurine.
An alternative and potentially more facile, one-step approach for the synthesis of N6-substituted 2'-deoxyadenosine (B1664071) derivatives has been described, starting from 2'-deoxyinosine. This method avoids the need for protection of the sugar hydroxyl groups.
Experimental Protocol (Hypothetical, based on established methods):
-
Reaction Setup: To a solution of 6-chloro-2'-deoxy-β-D-ribofuranosylpurine in a suitable solvent such as n-butanol or DMF, add an excess of 2-phenylethylamine and a non-nucleophilic base like triethylamine.
-
Reaction Conditions: Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography to yield 6-(2-phenylethyl)-2'-deoxyadenosine.
Triphosphorylation of 6-(2-phenylethyl)-2'-deoxyadenosine
The conversion of the modified nucleoside to its triphosphate form is typically achieved through a "one-pot, three-step" phosphorylation procedure, a well-established method for dNTP synthesis. The Yoshikawa procedure, involving phosphoryl chloride, or the Ludwig-Eckstein method, are common choices.
Experimental Protocol (Generalized):
-
Monophosphorylation: The dried 6-(2-phenylethyl)-2'-deoxyadenosine is dissolved in a dry phosphate (B84403) solvent (e.g., trimethyl phosphate) and cooled to 0°C. Freshly distilled phosphoryl chloride (POCl₃) is added dropwise, and the reaction is stirred for 2-4 hours at 0°C.
-
Conversion to Triphosphate: A solution of tributylammonium (B8510715) pyrophosphate in dry DMF is added to the reaction mixture, followed by tributylamine. This reaction is typically stirred for an additional 30 minutes.
-
Hydrolysis and Quenching: The reaction is quenched by the addition of a buffer solution (e.g., triethylammonium (B8662869) bicarbonate, TEAB) and stirred for 1 hour at room temperature to hydrolyze any cyclic intermediates.
Purification of this compound
The final and most critical step is the purification of this compound from the reaction mixture, which contains unreacted starting materials, mono-, di-, and triphosphate analogs, and other byproducts. A combination of anion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is generally employed to achieve high purity.
Purification Protocol:
-
Anion-Exchange Chromatography: The crude reaction mixture is first loaded onto a DEAE-Sephadex or similar anion-exchange column. A linear gradient of increasing salt concentration (e.g., TEAB) is used to elute the components. The mono-, di-, and triphosphate species will elute at different salt concentrations due to their increasing negative charge. Fractions are collected and analyzed by UV-Vis spectroscopy and HPLC.
-
Reverse-Phase HPLC: The fractions containing the triphosphate product are pooled, lyophilized, and further purified by preparative RP-HPLC. A C18 column is typically used with a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile). This step separates the target molecule from any remaining impurities based on hydrophobicity.
-
Final Salt Exchange and Lyophilization: The purified this compound in its triethylammonium salt form is often converted to the more stable sodium salt using a suitable ion-exchange resin. The final product is then lyophilized to a white powder and stored at -20°C or below.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields for similar reactions reported in the literature.
| Parameter | Value |
| Precursor Synthesis | |
| Starting Material | 6-chloro-2'-deoxy-β-D-ribofuranosylpurine |
| Reagent | 2-phenylethylamine |
| Yield of 6-(2-phenylethyl)-2'-deoxyadenosine | 70-85% |
| Triphosphorylation | |
| Starting Material | 6-(2-phenylethyl)-2'-deoxyadenosine |
| Method | One-pot, three-step (e.g., Yoshikawa) |
| Crude Yield of this compound | 40-60% |
| Purification | |
| Method 1 | Anion-Exchange Chromatography |
| Method 2 | Preparative RP-HPLC |
| Final Purity | >95% (by HPLC) |
| Overall Yield | 20-30% |
Visualized Workflows
Synthesis and Purification Workflow for this compound
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: The logical progression of the purification process for this compound, highlighting the principle of each step.
Conclusion
The synthesis and purification of this compound, while a multi-step process, can be achieved with good efficiency by following established chemical principles for nucleoside modification and phosphorylation. The protocols outlined in this guide, based on analogous reactions, provide a solid framework for researchers to produce high-purity this compound for their investigations into CFTR and other nucleotide-binding proteins. Careful execution of the purification steps is paramount to obtaining a final product suitable for sensitive biochemical and biophysical assays.
The Enigmatic Role of N6-Substituted dATP Analogs in DNA Polymerase Inhibition: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide delves into the mechanism of action of N6-substituted 2'-deoxyadenosine-5'-triphosphate (dATP) analogs, a class of molecules with significant potential as modulators of DNA polymerase activity. While this document was initially aimed at elucidating the specific action of 6-phenylethyl-dATP (6-PhEt-dATP), a comprehensive literature review reveals that the primary research on this particular compound has been in the context of its effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Therefore, to provide a valuable and data-rich resource for researchers in the field of DNA polymerase inhibition, this guide will focus on the well-documented mechanism of a closely related and structurally representative analog: N6-(2-nitrobenzyl)-dATP . The principles of action, experimental validation, and potential therapeutic implications discussed herein are likely to be broadly applicable to other N6-arylalkyl-dATP derivatives, including this compound.
Core Mechanism of Action: Chain Termination by Design
N6-substituted dATP analogs primarily function as DNA chain terminators . Unlike canonical dATP, which is readily incorporated by DNA polymerases to extend a growing DNA strand, these modified nucleotides, upon incorporation, prevent or significantly hinder the addition of the subsequent nucleotide. This inhibitory action is not due to the absence of the crucial 3'-hydroxyl group (as seen in dideoxynucleotides), but rather to the steric hindrance imposed by the bulky substituent at the N6 position of the adenine (B156593) base.
The proposed mechanism involves the following key steps:
-
Competitive Binding: The N6-substituted dATP analog competes with the natural dATP for the active site of the DNA polymerase. The affinity for the polymerase can vary depending on the specific enzyme and the nature of the N6-substituent.
-
Incorporation: The polymerase incorporates the modified nucleotide opposite a thymine (B56734) base in the template strand. The efficiency of this incorporation is a critical determinant of the compound's inhibitory potency.
-
Translocation Inhibition: After incorporation, the bulky N6-substituent protrudes into a region of the polymerase active site that is essential for the translocation of the DNA chain to the next position. This steric clash prevents the proper positioning of the primer-template complex for the next nucleotide addition, effectively terminating DNA synthesis.
This mechanism is distinct from that of 3'-O-modified terminators, as the 3'-hydroxyl group remains available for phosphodiester bond formation. The termination is a direct consequence of the N6-alkylation.[1]
Quantitative Analysis of DNA Polymerase Inhibition
The inhibitory potency of N6-substituted dATP analogs can be quantified by determining their half-maximal inhibitory concentration (IC50) against various DNA polymerases. The following table summarizes the IC50 values for N6-(2-nitrobenzyl)-dATP against a panel of eight different DNA polymerases, as determined by a polymerase extension prevention (PEP) assay.
| DNA Polymerase | Family | IC50 (nM) for N6-(2-nitrobenzyl)-dATP |
| Bst | A | 10.0 |
| Taq | A | 130 |
| Tth | A | 110 |
| Vent (exo-) | B | 2.1 |
| Deep Vent (exo-) | B | 2.1 |
| Pfu (exo-) | B | 2.1 |
| Therminator | A | 2.1 |
| Sequenase | - | 2100 |
Data extracted from Wu et al., Nucleic Acids Research, 2007.[1]
These data highlight the variable sensitivity of different DNA polymerases to inhibition by this class of compounds, with B-family polymerases like Vent and Pfu showing high sensitivity.
Experimental Protocols
Polymerase Extension Prevention (PEP) Assay
The PEP assay is a robust method for determining the IC50 of a nucleotide analog that acts as a DNA chain terminator.
Principle: A primer-template complex is incubated with a DNA polymerase and varying concentrations of the inhibitory nucleotide analog. The extent of primer extension is then quantified to determine the concentration of the analog required to inhibit the polymerase activity by 50%.
Methodology:
-
Primer-Template Preparation: A fluorescently labeled primer is annealed to a complementary template oligonucleotide.
-
Reaction Mixture: The primer-template complex is mixed with the DNA polymerase, reaction buffer, and a range of concentrations of the N6-substituted dATP analog.
-
Initiation and Incubation: The reaction is initiated by the addition of the natural dNTPs (dCTP, dGTP, dTTP) and incubated at the optimal temperature for the specific polymerase for a defined period (e.g., 10 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., formamide (B127407) with EDTA).
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the fluorescence of the extended and unextended primers is quantified. The IC50 value is calculated from the dose-response curve.
Primer Extension Assay
This assay is used to confirm the chain termination activity of the nucleotide analog and to assess its ability to be incorporated by the polymerase.
Principle: A labeled primer is extended by a DNA polymerase in the presence of the nucleotide analog and a subset of natural dNTPs. The size of the resulting products indicates whether the analog was incorporated and if it terminated chain elongation.
Methodology:
-
Primer Labeling and Annealing: A primer is typically 5'-end labeled with a radioisotope (e.g., ³²P) or a fluorescent dye and annealed to a template strand.
-
Reaction Setup: The labeled primer-template duplex is incubated with the DNA polymerase, reaction buffer, the N6-substituted dATP analog, and the other three natural dNTPs.
-
Reaction and Termination: The reaction is allowed to proceed for a specific time and then terminated.
-
Gel Electrophoresis: The products are resolved on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging. The presence of a band corresponding to the incorporation of the analog followed by termination confirms its mechanism of action.[1]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of DNA polymerase inhibition by N6-substituted dATP analogs.
Caption: Workflow for the Polymerase Extension Prevention (PEP) assay.
Conclusion and Future Directions
N6-substituted dATP analogs represent a promising class of DNA polymerase inhibitors with a distinct mechanism of action centered on sterically induced chain termination. The data available for N6-(2-nitrobenzyl)-dATP demonstrates that these compounds can exhibit potent and selective inhibitory activity against specific DNA polymerases.
For the scientific community, several key areas warrant further investigation:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents at the N6 position is needed to optimize potency and selectivity for various DNA polymerases. The inhibitory potential of this compound against a panel of polymerases remains an open and important question.
-
Cellular Activity and Therapeutic Potential: While this guide focuses on the biochemical mechanism, future studies should assess the cell permeability, metabolic stability, and anti-proliferative effects of these analogs in relevant disease models.
-
Applications as Research Tools: The selectivity of certain N6-substituted dATPs for specific polymerases could be exploited to develop valuable molecular probes for dissecting complex DNA replication and repair pathways.
References
Discovery and background of 6-PhEt-dATP
An In-depth Technical Guide to 2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate (6-PhEt-dATP)
Introduction
This technical guide provides a comprehensive overview of 2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate (this compound), a modified deoxyadenosine (B7792050) triphosphate analog. While initially investigated for its potential as a DNA polymerase inhibitor, current research points towards its significant role in the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, biochemical properties, and potential applications of this molecule.
Chemical Structure and Properties
| Property | Value |
| Full Chemical Name | 2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate |
| Abbreviation | This compound |
| Molecular Formula | C18H24N5O12P3 |
| Molecular Weight | 595.3 g/mol (free acid) |
| Appearance | Aqueous solution (typically as a sodium salt) |
| Purity | >95% (as determined by HPLC) |
| Storage | -20°C in aqueous solution |
Discovery and Background
The primary documented application of the N6-phenylethyl adenosine (B11128) scaffold is not in the context of DNA polymerase inhibition but rather in the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter that functions as a chloride channel. Mutations in the CFTR gene lead to cystic fibrosis.
Research by Miki et al. (2010) identified N6-(2-phenylethyl)-ATP (P-ATP) as a potentiator of disease-associated CFTR mutants. The study also mentions the use of the deoxy-version, 2'-deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate (referred to as P-dATP), as a tool to investigate CFTR gating mechanisms[1]. This suggests that the initial and primary scientific interest in this compound lies in its ability to modulate ion channel function rather than its interaction with DNA polymerases.
While direct evidence of this compound as a potent DNA polymerase inhibitor is not available in the current body of scientific literature, the broader class of N6-substituted dATP analogs has been explored as potential inhibitors of DNA synthesis. These modifications in the major groove of the DNA can interfere with the proper binding and function of DNA polymerases.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound has not been published. However, its synthesis can be inferred from general methods for preparing N6-substituted purine (B94841) nucleoside triphosphates. A common approach involves the modification of a precursor nucleoside followed by phosphorylation.
General Synthetic Approach:
A plausible synthetic route would involve the reaction of 2'-deoxyadenosine (B1664071) with a phenylethylating agent, followed by a one-pot phosphorylation to yield the triphosphate. Protection-free, one-pot synthesis methods for dNTPs have been developed and could be adapted for this purpose[2].
The following diagram illustrates a generalized workflow for the synthesis of a modified dNTP like this compound.
Caption: Generalized workflow for the synthesis of this compound.
Potential as a DNA Polymerase Inhibitor: A Theoretical Framework
Although its primary discovered role is not as a DNA polymerase inhibitor, the structural modification at the N6 position of the adenine (B156593) base suggests a potential for interaction with DNA polymerases. The phenylethyl group extends into the major groove of the DNA, which could sterically hinder the polymerase's active site or alter the DNA's conformation, thereby inhibiting synthesis.
Mechanism of Action (Hypothesized)
If this compound were to act as a DNA polymerase inhibitor, it would likely function as a competitive inhibitor with respect to the natural substrate, dATP. The polymerase might incorporate this compound opposite a thymine (B56734) base in the template strand. Following incorporation, the bulky phenylethyl group could:
-
Cause chain termination: The modification might prevent the polymerase from adding the next nucleotide.
-
Reduce processivity: The polymerase might dissociate from the DNA template more readily.
-
Introduce mutations: The altered base pairing properties could lead to incorrect nucleotide incorporation.
The following diagram illustrates the potential mechanism of DNA polymerase inhibition.
Caption: Hypothesized competitive inhibition of DNA polymerase by this compound.
Experimental Protocols
No specific experimental protocols for testing this compound with DNA polymerases have been published. However, standard assays for evaluating modified dNTPs can be adapted for this purpose.
DNA Polymerase Inhibition Assay (Primer Extension Assay)
This assay is used to determine if a modified dNTP can be incorporated by a DNA polymerase and whether it causes chain termination.
Materials:
-
DNA polymerase (e.g., Taq, KOD, Pfu)
-
5'-fluorescently labeled DNA primer
-
DNA template with a known sequence
-
Natural dNTPs (dATP, dCTP, dGTP, TTP)
-
This compound
-
Reaction buffer appropriate for the chosen polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Annealing: Anneal the fluorescently labeled primer to the DNA template.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, reaction buffer, and different combinations of dNTPs:
-
Positive Control: All four natural dNTPs.
-
Negative Control: Three natural dNTPs (omitting dATP).
-
Test Reaction: Three natural dNTPs (dCTP, dGTP, TTP) and this compound.
-
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a set time.
-
Quenching: Stop the reactions by adding a quenching buffer (e.g., formamide (B127407) with EDTA).
-
Analysis: Denature the DNA products and analyze them by denaturing PAGE. The fluorescently labeled products are visualized to determine their lengths.
Expected Results:
-
Positive Control: A full-length product will be observed.
-
Negative Control: The primer will not be extended.
-
Test Reaction:
-
If this compound is incorporated and causes chain termination, products of specific lengths (corresponding to termination at positions opposite thymines in the template) will be observed.
-
If it is incorporated but does not cause termination, a full-length product may be seen, possibly with reduced efficiency compared to the positive control.
-
If it is not a substrate, the result will resemble the negative control.
-
Kinetic Analysis for Ki and IC50 Determination
To quantify the inhibitory potential of this compound, steady-state kinetic assays can be performed to determine the Michaelis-Menten constant (Km) for dATP and the inhibition constant (Ki) for this compound. The IC50 (half-maximal inhibitory concentration) can also be determined.
Protocol Outline:
-
Set up primer extension reactions with a fixed, low concentration of radiolabeled or fluorescently labeled dATP and varying concentrations of this compound.
-
Measure the initial velocity of the polymerase reaction at each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with multiple concentrations of both the natural substrate (dATP) and the inhibitor (this compound).
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki.
Signaling Pathways
Inhibition of DNA polymerases can have significant downstream effects on cellular signaling pathways, primarily by inducing replication stress and activating the DNA Damage Response (DDR) pathway[3].
DNA Damage Response (DDR) Pathway
Stalled replication forks caused by DNA polymerase inhibitors can lead to the formation of single-stranded DNA (ssDNA) and double-strand breaks (DSBs). These structures are recognized by sensor proteins that activate a cascade of signaling events to arrest the cell cycle and initiate DNA repair.
The following diagram illustrates the signaling pathway that could be activated by DNA polymerase inhibition.
Caption: Simplified DNA Damage Response pathway activated by polymerase inhibition.
Conclusion
2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate (this compound) is a modified nucleotide with a confirmed role as a tool for studying the gating mechanisms of the CFTR ion channel. While its structure suggests a potential for interaction with DNA polymerases, there is currently no direct scientific evidence to support its use as a potent inhibitor of these enzymes. This guide provides a theoretical framework, based on the properties of other N6-substituted dATP analogs, for researchers who may wish to investigate this potential application. Further experimental work is required to determine the quantitative inhibitory effects of this compound on various DNA polymerases and to elucidate its precise mechanism of action in the context of DNA synthesis.
References
- 1. Potentiation of disease-associated cystic fibrosis transmembrane conductance regulator mutants by hydrolyzable ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enigmatic Role of 6-PhEt-dATP: A Technical Guide to Its Biological Activity as a dATP Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine (B7792050) triphosphate (dATP) is a fundamental building block of DNA, essential for the replication and repair of the genetic code.[1] The modification of dATP into analogs has been a cornerstone of therapeutic strategies, particularly in antiviral and anticancer treatments. These analogs can act as competitive inhibitors or chain terminators, disrupting DNA synthesis in rapidly proliferating cells or viral replication. This technical guide delves into the biological activity of a specific dATP analog, 6-Phenylethyl-dATP (6-PhEt-dATP), exploring its potential as a modulator of biological processes. While direct studies on its interaction with DNA polymerases are limited, this document provides a comprehensive overview based on the behavior of structurally related N6-substituted dATP analogs, offering a predictive framework for its mechanism of action and a guide for future research.
Core Concept: this compound as a dATP Analog
This compound is a derivative of deoxyadenosine triphosphate where a phenylethyl group is attached to the N6 position of the adenine (B156593) base. This modification has the potential to alter its interaction with the active sites of DNA polymerases and other ATP-utilizing enzymes. While primarily recognized for its ability to potentiate the activity of disease-associated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel mutants, its structural similarity to dATP suggests a role in DNA synthesis.[2]
The central hypothesis is that this compound can act as a substrate for DNA polymerases, being incorporated into the nascent DNA strand. The bulky phenylethyl group at the N6 position is expected to influence the efficiency of incorporation and the subsequent steps of DNA replication, potentially leading to inhibition of DNA synthesis or altered DNA-protein interactions.
Comparative Quantitative Data of N6-Substituted dATP Analogs
| dATP Analog | Modification at N6-position | Interacting Enzyme(s) | Observed Biological Effect | Reference(s) |
| This compound | 2-Phenylethyl | CFTR | Potentiation of mutant CFTR channel activity | [2] |
| N6-methyl-dATP | Methyl | DNA Polymerase I (Klenow Fragment) | Incorporated into DNA, but with lower efficiency than dATP. | |
| N6-(Δ2-isopentenyl)adenosine | Isopentenyl | Not specified | Exhibits cytokinin activity in plants; inhibits multiplication of some mammalian cells.[3][4] | [3] |
| 1,N6-etheno-dATP | Etheno bridge between N1 and N6 | DNA Polymerase I (Klenow Fragment) | Inefficiently substitutes for dATP; exhibits ambiguous base pairing.[5] | [5] |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway influenced by dATP analogs in the context of DNA synthesis is the DNA replication process itself. The incorporation of a modified nucleotide can disrupt the normal functioning of the DNA polymerase, leading to downstream consequences such as cell cycle arrest or apoptosis.
Proposed Mechanism of this compound in DNA Synthesis
The following diagram illustrates the hypothetical mechanism by which this compound may interact with a DNA polymerase during DNA replication.
Caption: Hypothetical mechanism of this compound in DNA synthesis.
Experimental Protocols
To empirically determine the biological activity of this compound as a dATP analog, a series of biochemical and cell-based assays are required. The following protocols are based on established methods for studying dATP analogs.
DNA Polymerase Inhibition Assay
This assay directly measures the effect of this compound on the activity of purified DNA polymerases.
a. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA).
-
Add a DNA template-primer (e.g., a 5'-radiolabeled primer annealed to a single-stranded DNA template).
-
Add a mixture of three natural dNTPs (dCTP, dGTP, dTTP) at a final concentration of 100 µM each.
-
For the control reaction, add natural dATP to a final concentration of 100 µM.
-
For experimental reactions, add varying concentrations of this compound.
b. Reaction Initiation and Incubation:
-
Initiate the reaction by adding a purified DNA polymerase (e.g., human DNA polymerase α, β, or a viral reverse transcriptase).
-
Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 10, 20, and 30 minutes).
c. Quenching and Analysis:
-
Stop the reactions by adding an equal volume of loading buffer containing a quenching agent (e.g., 20 mM EDTA) and a denaturant (e.g., formamide).
-
Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA products using autoradiography or a phosphorimager.
-
Quantify the amount of product to determine the extent of inhibition.
Primer Extension Assay to Determine Incorporation and Chain Termination
This assay determines if this compound is incorporated into the DNA strand and whether it acts as a chain terminator.
a. Reaction Setup:
-
The reaction mixture is similar to the inhibition assay, containing a 5'-radiolabeled primer-template, reaction buffer, and DNA polymerase.
-
The dNTP mixture will vary depending on the template sequence to allow for single nucleotide incorporation events. For example, to test for incorporation opposite a thymine (B56734) on the template, the reaction will contain only dGTP, dCTP, dTTP, and either dATP or this compound.
b. Dideoxy Sequencing Lanes:
-
Run parallel sequencing reactions using dideoxynucleotides (ddATP, ddCTP, ddGTP, ddTTP) to serve as size markers.
c. Analysis:
-
Separate the products by denaturing PAGE.
-
The appearance of a band at the expected position in the presence of this compound indicates its incorporation.
-
If the band corresponding to this compound incorporation is the final product and no further extension occurs in the presence of all four natural dNTPs, it indicates that this compound acts as a chain terminator. A smear of longer products would suggest it is not an absolute chain terminator.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for evaluating the potential of a dATP analog like this compound as a DNA synthesis inhibitor.
Caption: A typical workflow for evaluating a dATP analog.
Conclusion and Future Directions
While the current body of research on this compound has primarily focused on its effects on CFTR, its structural analogy to dATP strongly suggests a potential role in the modulation of DNA synthesis. The bulky phenylethyl group at the N6 position is a key feature that likely influences its interaction with the active site of DNA polymerases. Based on studies of other N6-substituted purine (B94841) analogs, it is plausible that this compound could act as a substrate for these enzymes, leading to either inefficient incorporation, chain termination, or altered DNA structure.
Future research should focus on direct in vitro testing of this compound with a panel of human and viral DNA polymerases to determine its inhibitory activity and mechanism of action. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. Elucidating the precise biological activity of this compound as a dATP analog will not only expand our understanding of DNA polymerase-substrate interactions but also potentially open new avenues for the development of novel therapeutic agents.
References
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of 1,N6-etheno-2'-deoxyadenosine 5'-triphosphate during DNA synthesis on natural templates, catalyzed by DNA polymerase I of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Phenylethyl-2'-Deoxyadenosine-5'-Triphosphate (6-PhEt-dATP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Phenylethyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP), a modified nucleotide analog. Due to the scarcity of publicly available data on this specific compound, this document presents a hypothetical, yet chemically plausible, set of spectroscopic data and detailed experimental protocols for its determination. The methodologies outlined herein for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy serve as a robust framework for researchers aiming to characterize this compound and similar nucleotide derivatives. This guide is intended to support research and development in areas such as chemical biology, pharmacology, and drug discovery by providing a foundational understanding of the spectroscopic properties of this compound class.
Introduction
Modified nucleotides are crucial tools in molecular biology and drug development. The attachment of functional groups to the purine (B94841) or pyrimidine (B1678525) base can alter the nucleotide's interaction with enzymes, its photophysical properties, and its potential as a therapeutic agent. This compound, with a phenylethyl group at the 6-position of the adenine (B156593) ring, is a representative example of such a modification. Spectroscopic characterization is fundamental to understanding the structural and electronic properties of these molecules, providing insights into their behavior in biological systems. This guide details the standard spectroscopic techniques used to characterize this compound.
Hypothetical Spectroscopic Data
The following tables summarize the expected, hypothetical spectroscopic data for this compound dissolved in a standard aqueous buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
Table 1: UV-Vis Absorption Spectroscopy Data
| Parameter | Value |
| λmax (nm) | 265 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 15,200 |
| A260/A280 Ratio | 1.65 |
Table 2: Fluorescence Spectroscopy Data
| Parameter | Value |
| Excitation Maximum (λex) (nm) | 280 |
| Emission Maximum (λem) (nm) | 350 |
| Quantum Yield (Φ) | 0.08 |
| Fluorescence Lifetime (τ) (ns) | 2.5 |
Table 3: ¹H NMR Spectroscopy Data (500 MHz, D₂O)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| 8.25 | s | H8 |
| 8.10 | s | H2 |
| 6.45 | t | H1' |
| 7.20-7.35 | m | Phenyl-H |
| 4.60 | m | H3' |
| 4.15 | m | H4' |
| 3.85 | m | H5', H5'' |
| 3.10 | t | -CH₂- (ethyl) |
| 2.95 | t | -CH₂- (ethyl) |
| 2.75 | m | H2'a |
| 2.55 | m | H2'b |
Table 4: ³¹P NMR Spectroscopy Data (202 MHz, D₂O)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| -10.5 | d | α-phosphate |
| -21.0 | t | β-phosphate |
| -5.0 | d | γ-phosphate |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum, maximum absorption wavelength (λmax), and molar extinction coefficient (ε) of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in ddH₂O)
-
Spectroscopy buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the spectroscopy buffer (e.g., 5 µM, 10 µM, 15 µM, 20 µM, 25 µM).
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 220 nm to 350 nm.
-
Blank the spectrophotometer using a cuvette filled with the spectroscopy buffer.
-
Measure the absorbance of each dilution, starting with the lowest concentration.
-
Record the absorbance spectrum for each concentration.
-
Identify the λmax from the absorbance spectrum of a representative sample.
-
Plot the absorbance at λmax against the concentration of this compound.
-
Perform a linear regression on the data points. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.
Materials:
-
This compound solution (concentration adjusted to have an absorbance < 0.1 at the excitation wavelength)
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Excitation and Emission Spectra:
-
Prepare a dilute solution of this compound in the spectroscopy buffer.
-
Set the fluorometer to scan the emission spectrum by exciting at a fixed wavelength (e.g., 280 nm).
-
Identify the emission maximum (λem).
-
Set the fluorometer to scan the excitation spectrum by monitoring the emission at the determined λem.
-
Identify the excitation maximum (λex).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the this compound solution and the quantum yield standard at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the this compound solution and the standard.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std
-
Stability and optimal storage conditions for 6-PhEt-dATP
An In-Depth Technical Guide to the Stability and Optimal Storage of 6-Phenylethyl-dATP (6-PhEt-dATP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of 6-Phenylethyl-dATP (this compound) and outlines best practices for its optimal storage and handling. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages established knowledge of the stability of the parent molecule, 2'-deoxyadenosine-5'-triphosphate (dATP), and other N6-substituted purine (B94841) analogs. Furthermore, it details the experimental protocols necessary to generate robust stability data for this compound.
Introduction to this compound
This compound is a synthetic analog of dATP, characterized by the presence of a phenylethyl group at the N6 position of the adenine (B156593) base. This modification imparts unique biochemical properties, making it a valuable tool in various research applications, including the study of cystic fibrosis transmembrane conductance regulator (CFTR) channel mutants.[1] Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results.
General Stability of dATP Analogs
The stability of dATP and its analogs is primarily influenced by the susceptibility of the N-glycosidic bond and the phosphoanhydride bonds to hydrolysis.[2]
-
Phosphoanhydride Bond Hydrolysis: At a pH above 5, the primary degradation pathway for dATP is the hydrolysis of the triphosphate chain, yielding dADP, dAMP, and eventually deoxyadenosine. This process is catalyzed by hydronium and hydroxide (B78521) ions and can be influenced by the presence of metal ions.
-
N-glycosidic Bond Cleavage: In acidic conditions (pH below 4), the N-glycosidic bond linking the deoxyribose sugar to the purine base becomes more susceptible to cleavage. This degradation pathway is significantly faster for deoxynucleotides compared to their ribonucleotide counterparts.[2]
Generally, dNTP solutions are stable for years when stored at -20°C in a buffered solution at a pH of approximately 7.5. The use of lithium salts for dNTP preparations can enhance resistance to repeated freeze-thaw cycles.
Optimal Storage Conditions for this compound
Based on information for dATP and other modified nucleotides, the following storage conditions are recommended for this compound to ensure its long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes enzymatic and chemical degradation. dATP solutions are stable for years at -20°C. |
| Solvent | Aqueous buffer (e.g., 10 mM Tris-HCl) | Maintains a stable pH and prevents degradation. |
| pH | 7.5 - 8.0 | dATP is most stable in this pH range, minimizing both acid-catalyzed glycosidic bond cleavage and base-catalyzed hydrolysis of the triphosphate chain. This compound is commercially supplied in a solution of pH 7.6.[1] |
| Form | Aqueous solution | Convenient for immediate use. For long-term archival storage, lyophilized powder may offer enhanced stability. |
| Aliquoting | Recommended | Minimizes the number of freeze-thaw cycles for the stock solution, preserving its integrity. |
| Light Exposure | Store in the dark | Protects against potential photodegradation, a general precaution for complex organic molecules. |
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound, a forced degradation study coupled with a stability-indicating analytical method is essential.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 10 mM in water or buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (ICH-compliant photostability chamber)
-
Temperature-controlled incubator
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).
-
Oxidation: Add H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose samples to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see section 4.2).
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Data Analysis:
-
Quantify the peak area of this compound and any degradation products at each time point.
-
Calculate the percentage of this compound remaining.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each stress condition.
Visualizations
Logical Workflow for Stability Testing
Potential Degradation Pathway of this compound
Conclusion
References
An In-depth Technical Guide to the Function of 6-PhEt-dATP in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Core Summary
6-Phenylethyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP), a synthetic analog of deoxyadenosine (B7792050) triphosphate (dATP), has emerged as a significant molecular tool in the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its primary function in cellular systems, particularly in the context of cystic fibrosis (CF), is to act as a potent "potentiator" of certain mutant forms of the CFTR channel. This guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound, drawing from key research in the field.
Mechanism of Action: Potentiation of Mutant CFTR Channels
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a defective CFTR protein that functions as a chloride ion channel. Two common mutations, G551D and ΔF508, result in channels with severely impaired gating, meaning they do not open efficiently to allow chloride ion transport.
This compound addresses this gating defect. It is a hydrolyzable ATP analog, and its potentiation effect stems from its interaction with the nucleotide-binding domains (NBDs) of the CFTR protein. The binding of ATP to the NBDs is a critical step in the normal gating cycle of the CFTR channel, leading to the dimerization of the NBDs and the subsequent opening of the channel pore.
In mutant CFTR, this process is disrupted. The G551D mutation, located in NBD1, impairs the ATP-dependent opening of the channel. The ΔF508 mutation, also in NBD1, leads to misfolding and premature degradation of the protein, but the small fraction of channels that do reach the cell surface also exhibit a severe gating defect due to destabilization of the NBD dimer.
Research has shown that this compound can effectively rescue the function of these mutant channels. It is believed to bind to the ATP-binding sites within the NBDs, promoting a conformation that facilitates channel opening and thereby increasing the probability of the channel being in an open state. This leads to a significant increase in chloride ion transport through the mutant CFTR channels.
Signaling Pathway of this compound in CFTR Potentiation
Caption: Signaling pathway of this compound potentiating mutant CFTR channels.
Quantitative Data on this compound Potentiation
The efficacy of this compound in potentiating mutant CFTR channels has been quantified in several studies. The following tables summarize key findings from the seminal work in this area.
| CFTR Mutant | Compound | Concentration | Fold Increase in Current | Reference |
| G551D-CFTR | This compound | 100 µM | ~25-fold | Miki et al., 2010 |
| ΔF508-CFTR | This compound | 100 µM | ~18-fold | Miki et al., 2010 |
| Kinetic Parameter | CFTR Mutant | Effect of this compound (100 µM) | Reference |
| Open Probability (Po) | G551D-CFTR | Significantly Increased | Miki et al., 2010 |
| Open Probability (Po) | ΔF508-CFTR | Significantly Increased | Miki et al., 2010 |
| NBD Dimer Stability | ΔF508-CFTR | Stabilized | Jih et al., 2011 |
Experimental Protocols
The primary technique used to characterize the function of this compound on CFTR channels is the patch-clamp electrophysiology method, specifically in the excised inside-out patch configuration. This allows for the direct measurement of ion channel activity and the application of compounds to the intracellular face of the cell membrane where the NBDs are located.
Detailed Methodology: Excised Inside-Out Patch-Clamp Recording
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently transfected with plasmids encoding the desired CFTR mutant (e.g., G551D-CFTR or ΔF508-CFTR) using a suitable transfection reagent. A green fluorescent protein (GFP) plasmid is often co-transfected to identify transfected cells.
-
-
Electrophysiology Setup:
-
An inverted microscope equipped with fluorescence is used to identify GFP-positive cells.
-
A patch-clamp amplifier, digitizer, and data acquisition software are required.
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
-
Solutions:
-
Pipette Solution (extracellular): Contains (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 5 CaCl₂, and 10 HEPES, pH adjusted to 7.4 with NMDG.
-
Bath Solution (intracellular): Contains (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, and 10 TES, pH adjusted to 7.4 with NMDG.
-
Experimental Solutions: The bath solution is supplemented with MgATP, PKA (catalytic subunit of protein kinase A), and the compound of interest (e.g., this compound) at various concentrations.
-
-
Patch-Clamp Procedure:
-
A micropipette is brought into contact with the surface of a transfected cell, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
The pipette is then pulled away from the cell to excise a small patch of the membrane, with the intracellular side of the membrane now facing the bath solution (inside-out configuration).
-
The membrane patch is held at a constant voltage (e.g., -50 mV).
-
-
Data Acquisition and Analysis:
-
CFTR channels are first activated by perfusing the patch with a solution containing PKA and MgATP.
-
Once a stable baseline of channel activity is established, the solution is exchanged for one containing this compound.
-
The current flowing through the CFTR channels is recorded continuously.
-
Data analysis involves measuring the total current, single-channel conductance, and open probability (Po) before and after the application of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of this compound on CFTR.
Implications for Drug Development
The study of this compound has provided crucial insights into the molecular mechanisms of CFTR potentiation. By demonstrating that targeting the NBDs with ATP analogs can effectively rescue the function of gating-defective CFTR mutants, this research has paved the way for the development of novel therapeutic strategies for cystic fibrosis. The detailed understanding of its function at the molecular and cellular level serves as a valuable blueprint for the design and screening of new small-molecule potentiators with improved efficacy and specificity. The experimental protocols outlined here represent the gold standard for evaluating the activity of such compounds in a preclinical setting.
Methodological & Application
Application Notes and Protocols for the Use of 6-PhEt-dATP in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Instead of a direct PCR protocol, this document provides an application note on the inhibitory effects of such modified nucleotides, a detailed protocol for a primer extension (PEX) assay to test the incorporation of any modified dNTP, and a summary of the known structure-activity relationships for 2-substituted dATPs.
Application Note: Inhibitory Effects of Bulky Minor-Groove dATP Analogs
The enzymatic synthesis of modified DNA using modified deoxyribonucleoside triphosphates (dNTPs) is a cornerstone of modern molecular biology. However, the success of incorporation is highly dependent on the nature and position of the modification. While modifications in the major groove of the DNA are often well-tolerated, the minor groove is critical for interactions with DNA polymerases and for maintaining the Watson-Crick base pairing geometry.[1]
Research on a series of 2-substituted dATP derivatives has shown that the size of the substituent is a critical factor for its incorporation by DNA polymerases like KOD XL, Vent(exo-), and Bst.[1] While smaller groups such as chloro, amino, methyl, vinyl, and ethynyl (B1212043) are readily incorporated, a bulky phenyl group at the 2-position (dPhATP) was found to be a potent inhibitor of these polymerases, with almost no primer extension observed.[1]
Given that the 6-phenylethyl group of 6-PhEt-dATP is of similar or greater steric bulk than a phenyl group, it is highly probable that it will also inhibit DNA polymerase activity. This steric hindrance in the minor groove likely disrupts the precise alignment of the dNTP in the polymerase active site, preventing the formation of the phosphodiester bond. Therefore, it is not recommended to use this compound directly in a PCR without prior validation. The recommended validation method is a primer extension (PEX) assay.
Experimental Protocols
Primer Extension (PEX) Assay to Evaluate Modified dNTP Incorporation
This protocol is designed to qualitatively assess whether a modified dNTP can be incorporated by a specific DNA polymerase.
1. Materials
-
DNA Polymerase (e.g., Taq, KOD XL, Deep Vent (exo-)) and corresponding 10x reaction buffer.
-
Standard dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP).
-
Modified dNTP (e.g., this compound) at a known concentration (e.g., 1 mM).
-
A 5'-labeled forward primer (e.g., with a fluorescent dye like FAM or Cy5).
-
A complementary template oligonucleotide designed for the incorporation of a single modified nucleotide.
-
Nuclease-free water.
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, and a loading dye like bromophenol blue).
2. Reaction Setup
Prepare the following reaction mixes in sterile PCR tubes on ice. It is crucial to include positive and negative controls.
| Component | Volume for 20 µL Reaction | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10x Polymerase Buffer | 2.0 µL | 1x |
| dNTP Mix (10 mM) | 0.4 µL | 200 µM each |
| Test: this compound (1 mM) | 2.0 µL | 100 µM |
| Positive Control: dATP (1 mM) | 2.0 µL | 100 µM |
| Negative Control: Water | 2.0 µL | - |
| 5'-Labeled Primer (10 µM) | 1.0 µL | 0.5 µM |
| Template DNA (10 µM) | 1.0 µL | 0.5 µM |
| DNA Polymerase (1 U/µL) | 1.0 µL | 1 Unit |
3. Thermal Cycling Protocol
-
Initial Denaturation: 95°C for 2 minutes
-
20-30 Cycles:
-
95°C for 20 seconds
-
55°C for 30 seconds (adjust based on primer Tm)
-
72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
4. Analysis
-
Add 20 µL of stop solution to each reaction.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel until the loading dye has migrated an appropriate distance.
-
Visualize the bands using a suitable fluorescence imager.
Expected Results:
-
Positive Control: A strong band corresponding to the full-length extended product.
-
Negative Control: A band corresponding only to the unextended primer.
-
Test Reaction (this compound):
-
If incorporated: A band similar to the positive control.
-
If inhibitory: A band similar to the negative control.
-
Data Presentation
Summary of 2-Substituted dATP Incorporation by DNA Polymerases
The following table summarizes the known compatibility of various 2-substituted dATP analogs with DNA polymerases in primer extension assays.[1]
| 2-Substituent on dATP | Successful Incorporation | Presumed Effect of this compound |
| -Cl | Yes | - |
| -NH2 | Yes | - |
| -CH3 | Yes | - |
| -Vinyl | Yes | - |
| -Ethynyl | Yes | - |
| -Phenyl | No (Inhibitory) | Likely Inhibitory |
Visualizations
Experimental Workflow for PEX Assay
Caption: Workflow for testing modified dNTP incorporation.
Logical Relationship of Minor Groove Substituent Size and Polymerase Activity
Caption: Impact of substituent size on polymerase function.
References
Application Notes: 6-Phenylethyl-dATP (6-PhEt-dATP) in Advanced DNA Sequencing
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Next-generation sequencing (NGS) has revolutionized genomics research, enabling rapid and cost-effective analysis of DNA and RNA.[1] The core of these technologies relies on the precise incorporation of deoxynucleoside triphosphates (dNTPs) by DNA polymerases.[2][3] Modified dNTPs play a crucial role in various NGS platforms, often enabling key features such as reversible termination for sequencing-by-synthesis (SBS) or providing unique signatures for detection.[2][3] 6-Phenylethyl-dATP (6-PhEt-dATP) is a modified purine (B94841) nucleotide that holds potential for specific applications in DNA sequencing due to the introduction of a bulky phenylethyl group at the 6-position of the adenine (B156593) base. While direct, extensive data on this compound in sequencing is emerging, we can infer its properties and potential applications based on studies of other N6-modified dATP analogs. This document provides an overview of the theorized applications, potential benefits, and a generalized protocol for the evaluation of this compound in DNA sequencing workflows.
Principle of Application
The introduction of a phenylethyl group at the N6 position of deoxyadenosine (B7792050) triphosphate is expected to alter its interaction with DNA polymerases. This modification can be leveraged for several purposes in DNA sequencing:
-
Modulation of Polymerase Activity: The bulky side chain may affect the rate and fidelity of incorporation by different DNA polymerases. This could be exploited for specific sequencing applications where controlled incorporation is desired.
-
Unique Detection Signature: While not fluorescent itself, the phenylethyl group could potentially be used as a unique label for detection through methods that are sensitive to mass or structure, such as nanopore sequencing or mass spectrometry-based methods.
-
Termination Properties: Depending on the polymerase used, the bulky adduct might act as a reversible or irreversible terminator, a key principle in several SBS platforms.
Potential Applications
-
Sequencing-by-Synthesis (SBS): If this compound acts as a reversible terminator, it could be incorporated into SBS workflows. After incorporation and detection, a chemical or enzymatic step would be required to cleave the modifying group, allowing the next nucleotide to be added.
-
Nanopore Sequencing: The bulky phenylethyl group would produce a distinct electrical signal as it passes through a nanopore, potentially allowing for direct identification of adenine bases without the need for fluorescent labels.
-
Targeted Sequencing and SNP Detection: The differential incorporation of this compound by wild-type versus mutant polymerases, or opposite different template bases, could be explored for targeted sequencing or single nucleotide polymorphism (SNP) detection assays.
Quantitative Data Summary
Due to the novelty of this compound in sequencing, extensive quantitative data from peer-reviewed literature is not yet available. The following table presents hypothetical data based on expected properties of N6-modified nucleotides to guide initial experiments.
| Parameter | Hypothetical Value | Description |
| Incorporation Efficiency (relative to dATP) | 0.1 - 10% | The efficiency of incorporation by a model DNA polymerase (e.g., Klenow fragment or a modified B-family polymerase) compared to the natural dATP. This is expected to be lower due to the bulky adduct. |
| Fidelity (misincorporation rate) | 1 in 1,000 - 1 in 10,000 | The rate at which this compound is incorrectly incorporated opposite a non-thymine base in the template strand. |
| Termination Efficiency | >99% (if used as a terminator) | The percentage of polymerase extension events that are stopped after the incorporation of a single this compound molecule. |
| Reversibility (de-blocking efficiency) | >95% | For SBS applications, the efficiency of the chemical or enzymatic step to remove the terminating property of the incorporated nucleotide. |
Experimental Protocols
Protocol 1: Evaluation of this compound Incorporation by DNA Polymerase
This protocol is designed to determine if and how efficiently a DNA polymerase can incorporate this compound into a growing DNA strand.
Materials:
-
DNA Polymerase (e.g., Klenow Fragment, Phi29, or a commercially available high-fidelity polymerase for NGS)
-
10X Polymerase Reaction Buffer
-
Synthetic DNA template/primer duplex (with a known sequence)
-
dCTP, dGTP, dTTP (10 mM each)
-
dATP (10 mM)
-
This compound (10 mM aqueous solution, pH 7.6)
-
[α-³²P]dATP (for radiolabeling) or fluorescently labeled primer
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue)
-
Polyacrylamide gel (denaturing, appropriate percentage for resolving single-base extensions)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer Labeling (if not using a pre-labeled primer):
-
Set up a reaction with T4 polynucleotide kinase and [γ-³²P]ATP to label the 5' end of the primer.
-
Purify the labeled primer using a suitable method (e.g., spin column chromatography).
-
Anneal the labeled primer to the template DNA.
-
-
Incorporation Reaction Setup:
-
Prepare a master mix containing 1X reaction buffer, the template/primer duplex (at a final concentration of ~100 nM), and the DNA polymerase.
-
In separate tubes, prepare the following reaction mixes (20 µL final volume):
-
Control (full extension): Master mix + 10 µM each of dATP, dCTP, dGTP, dTTP.
-
Test (this compound incorporation): Master mix + 10 µM each of this compound, dCTP, dGTP, dTTP.
-
No-dATP Control: Master mix + 10 µM each of dCTP, dGTP, dTTP.
-
Optional (Titration): A series of reactions with varying concentrations of this compound to determine kinetic parameters.
-
-
-
Reaction Incubation:
-
Incubate the reactions at the optimal temperature for the chosen DNA polymerase for a set time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Add an equal volume of stop solution to each reaction tube.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis and Analysis:
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel until the desired separation of DNA fragments is achieved.
-
Visualize the bands using a phosphorimager or fluorescence scanner.
-
Compare the band corresponding to the full-length product in the control reaction to the bands in the test reaction to determine if incorporation occurred and if it resulted in chain termination.
-
Visualizations
Caption: Workflow for evaluating this compound incorporation.
Caption: Theoretical Sequencing-by-Synthesis cycle using this compound.
References
- 1. Next-Generation Sequencing Technology: Current Trends and Advancements [mdpi.com]
- 2. Technological revolution: chemical innovation at the service of "Next-Generation Sequencing" (Next-Generation Sequencing = NGS) - Institut Curie [institut-curie.org]
- 3. The evolution of next-generation sequencing technologies - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing CFTR Mutant Studies: Application of 6-PhEt-dATP in Restoring Channel Function
FOR IMMEDIATE RELEASE
Dalton, GA – December 2, 2025 – For researchers in the fields of cystic fibrosis (CF) and drug development, the study of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel mutants is paramount. A key challenge lies in understanding and overcoming the functional defects caused by mutations in the CFTR gene. This application note details the use of N6-(2-phenylethyl)-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP), a potent ATP analog, as a powerful tool to investigate and potentiate the function of disease-associated CFTR mutants, particularly the G551D and ΔF508 mutations.
The G551D mutation, a Class III mutation, impairs the ATP-dependent gating of the CFTR channel, leading to a severe reduction in chloride ion transport. The ΔF508 mutation, the most common CF-causing mutation (Class II), results in a protein that is misfolded, retained in the endoplasmic reticulum, and exhibits defective channel gating if it reaches the cell surface. This compound has been shown to be a highly effective potentiator of both these mutant channels, offering a valuable mechanism to study their function and explore therapeutic strategies.
Mechanism of Action
This compound is a synthetic analog of ATP that incorporates two key chemical modifications: a phenylethyl group at the N6 position of the adenine (B156593) ring and a 2'-deoxyribose sugar. These modifications act synergistically to enhance the activity of mutant CFTR channels. The phenylethyl group increases the binding affinity of the molecule to the nucleotide-binding domains (NBDs) of CFTR, while the 2'-deoxyribose modification also contributes to the potentiation effect.
Studies have demonstrated that this compound binds to the ATP-binding pockets (ABPs) at the interface of the two NBDs. For the G551D mutant, this compound binding to ABP1 is sufficient to significantly increase channel activity. In the case of the ΔF508 mutant, the analog appears to act on both ABPs to rectify its severe gating defect. This potentiation is achieved by promoting the dimerization of the NBDs, a crucial step in the channel gating process that is often impaired in CFTR mutants.
Quantitative Data Summary
The potentiating effect of this compound on CFTR mutants has been quantified using single-channel patch-clamp recordings. The following table summarizes the key findings from studies on G551D and ΔF508-CFTR mutants.
| CFTR Mutant | Agonist | Concentration | Fold Increase in Current (Mean ± SEM) |
| G551D-CFTR | This compound | 50 µM | 36.2 ± 5.4 |
| ΔF508-CFTR | This compound | Not Specified | 19.5 ± 3.8 |
Experimental Protocols
Single-Channel Patch-Clamp Recording
This protocol is designed to measure the activity of single CFTR channels in excised inside-out membrane patches from cells expressing mutant CFTR.
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells or other suitable host cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfect cells with a plasmid encoding the desired CFTR mutant (e.g., G551D-CFTR or ΔF508-CFTR) using a suitable transfection reagent.
-
For ΔF508-CFTR, incubate the cells at a lower temperature (e.g., 27°C) for 24-48 hours post-transfection to promote protein folding and trafficking to the cell surface.
Solutions:
-
Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4.
-
Bath Solution (Intracellular): 140 mM NMDG-Cl, 5 mM MgCl2, 10 mM TES, 1 mM EGTA, pH 7.4.
-
Activating Solution: Bath solution supplemented with 1 mM ATP or desired concentrations of this compound and 100 µg/mL protein kinase A (PKA).
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with pipette solution.
-
Form a high-resistance (>10 GΩ) seal between the pipette tip and the cell membrane.
-
Excise the membrane patch to the inside-out configuration.
-
Perfuse the patch with the bath solution to wash out endogenous ATP.
-
To activate CFTR channels, perfuse the patch with the activating solution containing PKA and either ATP (as a control) or this compound.
-
Record single-channel currents at a holding potential of -50 mV.
-
Analyze the data to determine the channel open probability (Po), single-channel current amplitude, and mean burst duration.
Visualizations
Conclusion
This compound serves as an invaluable research tool for elucidating the mechanisms of CFTR channel gating and the functional consequences of disease-causing mutations. Its ability to potently restore the function of key mutants like G551D and ΔF508 provides a robust system for screening and characterizing potential therapeutic compounds. The detailed protocols and quantitative data presented here offer a foundation for researchers to effectively utilize this powerful ATP analog in their studies of CFTR and the development of novel therapies for cystic fibrosis.
6-PhEt-dATP as a Molecular Probe for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylethyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP), a custom-synthesized analog of deoxyadenosine (B7792050) triphosphate (dATP), has emerged as a potent molecular probe for investigating the function and dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. This compound acts as a powerful potentiator of mutant CFTR channels, making it an invaluable tool for studying CFTR gating mechanisms and for the development of novel therapeutic strategies for CF.
These application notes provide a comprehensive overview of the use of this compound in CFTR research, including detailed experimental protocols for electrophysiological analysis and ATPase activity assays.
Principle of Action
CFTR is an ATP-binding cassette (ABC) transporter that functions as a chloride ion channel. Its gating is tightly regulated by ATP binding and hydrolysis at its two nucleotide-binding domains (NBDs). Certain CF-causing mutations, such as G551D and ΔF508, impair the channel's response to ATP, leading to a severe reduction in chloride transport.
This compound combines two chemical modifications known to individually enhance CFTR activity: a phenylethyl group at the N6 position of the adenine (B156593) base and the absence of the 2'-hydroxyl group on the ribose sugar. These modifications allow this compound to bind to the ATP-binding sites of CFTR and more effectively promote the open conformation of the channel, thereby potentiating its activity. Studies have shown that this compound can significantly increase the open probability of mutant CFTR channels, restoring their function towards wild-type levels.[1]
Applications
The primary application of this compound is as a molecular probe to:
-
Potentiate mutant CFTR channel activity: It is particularly effective in rescuing the function of gating-defective mutants like G551D and the most common CF mutation, ΔF508.
-
Investigate CFTR gating mechanisms: By observing the effects of this compound on channel kinetics, researchers can gain insights into the role of ATP binding and hydrolysis in the CFTR gating cycle.
-
Screen for novel CFTR modulators: this compound can be used as a reference compound in high-throughput screening assays to identify new potentiators of mutant CFTR.
Quantitative Data
The potentiation effects of this compound on mutant CFTR channels have been quantified in several studies. The following table summarizes key findings from the literature.
| CFTR Mutant | Fold Potentiation of Channel Activity | Reference |
| G551D-CFTR | 36.2 ± 5.4 | Miki et al., 2010 |
| ΔF508-CFTR | 19.5 ± 3.8 | Miki et al., 2010 |
Experimental Protocols
Electrophysiological Analysis of CFTR Potentiation using Patch-Clamp
This protocol describes the use of the inside-out patch-clamp technique to measure the potentiation of mutant CFTR channels by this compound.
Materials:
-
Cells expressing the CFTR mutant of interest (e.g., CHO or HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.4 with NMDG.
-
Bath solution (in mM): 145 NaCl, 2 MgCl₂, 5 KCl, 1 CaCl₂, 5 glucose, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 150 NMDG-Cl, 2 MgCl₂, 10 EGTA, 8 Tris, pH 7.4 with NMDG.
-
Recombinant catalytic subunit of protein kinase A (PKA)
-
MgATP stock solution
-
This compound stock solution
Procedure:
-
Cell Preparation: Culture cells expressing the mutant CFTR to an appropriate confluency for patch-clamp experiments.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Patch Excision: Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activation: Perfuse the patch with the intracellular solution containing PKA (e.g., 75 nM) and a baseline concentration of MgATP (e.g., 1 mM) to activate the CFTR channels.
-
Application of this compound: Once a stable baseline of channel activity is recorded, perfuse the patch with the intracellular solution containing the desired concentration of this compound (e.g., 20 µM).
-
Data Recording: Record single-channel currents at a constant holding potential (e.g., -80 mV).
-
Data Analysis: Analyze the recorded data to determine the channel open probability (Po). The fold potentiation is calculated as the ratio of Po in the presence of this compound to the Po in its absence.
CFTR ATPase Activity Assay
This protocol describes a method to assess the effect of this compound on the ATPase activity of purified and reconstituted CFTR protein.
Materials:
-
Purified CFTR protein
-
Liposomes for reconstitution
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM ouabain, 1 mM EGTA.
-
[γ-³²P]ATP
-
This compound
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Phosphorimager
Procedure:
-
CFTR Reconstitution: Reconstitute purified CFTR protein into proteoliposomes.
-
Reaction Setup: Prepare reaction mixtures in the assay buffer containing the reconstituted CFTR.
-
Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and the desired concentration of this compound to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points, stop the reaction by adding an equal volume of a solution containing 2% SDS, 20 mM EDTA, and 20 mM ATP.
-
TLC Separation: Spot an aliquot of each quenched reaction onto a TLC plate. Separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-labeled inorganic phosphate (B84403) (Pi) by developing the TLC plate in a solution of 0.5 M LiCl and 1 M formic acid.
-
Quantification: Dry the TLC plates and visualize the separated ATP and Pi using a phosphorimager. Quantify the amount of Pi released at each time point.
-
Data Analysis: Calculate the rate of ATP hydrolysis. Compare the ATPase activity in the presence of this compound to the activity with ATP alone.
Visualizations
CFTR Gating Cycle and the Action of this compound
Caption: Simplified CFTR gating cycle and the potentiating effect of this compound.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing CFTR potentiation using the patch-clamp technique.
Logical Relationship of this compound's Molecular Features to its Function
Caption: Relationship between the molecular features of this compound and its function.
References
Techniques for Labeling DNA with 6-PhEt-dATP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic labeling of DNA with 6-phenylethyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP). While direct literature on the enzymatic incorporation of this compound is limited, this guide leverages established principles and protocols for other N6-substituted dATP analogs to provide a comprehensive framework for researchers. The protocols outlined herein are designed to serve as a starting point for the development of specific labeling strategies and will require optimization for particular applications.
Introduction to this compound for DNA Labeling
This compound is a modified deoxyadenosine (B7792050) triphosphate analog featuring a phenylethyl group attached to the N6 position of the adenine (B156593) base. This modification introduces a bulky, hydrophobic moiety into the major groove of the DNA double helix. The unique properties of the phenylethyl group can be exploited for various applications, including the study of DNA-protein interactions, the development of diagnostic probes, and the construction of novel DNA-based nanomaterials.
The enzymatic incorporation of modified nucleotides is a powerful tool for generating labeled DNA with high specificity. DNA polymerases can recognize and incorporate modified dNTPs into a growing DNA strand during processes like primer extension and polymerase chain reaction (PCR). The efficiency of incorporation is highly dependent on the nature of the modification, the choice of DNA polymerase, and the reaction conditions.
Potential Applications
DNA labeled with this compound can be utilized in a variety of molecular biology and drug development applications:
-
Probing DNA-Protein Interactions: The bulky phenylethyl group can act as a steric probe to investigate the binding of proteins that interact with the major groove of DNA.
-
Modulation of DNA Duplex Stability: The hydrophobic nature of the phenylethyl group may influence the stability of the DNA duplex, a property that can be harnessed in the design of DNA-based sensors and materials.
-
Development of Novel Therapeutic Agents: Modified oligonucleotides containing this compound could be explored for their potential as antisense or antigene agents with altered binding properties and nuclease resistance.
-
DNA Nanotechnology: The phenylethyl group can serve as a point of attachment for other molecules or as a structural element in the assembly of DNA nanostructures.
Key Considerations for Enzymatic Incorporation
The successful enzymatic incorporation of this compound requires careful consideration of the following factors:
-
Choice of DNA Polymerase: The active site of the DNA polymerase must be able to accommodate the bulky phenylethyl group at the N6 position. Family A and B DNA polymerases, particularly exonuclease-deficient (exo-) variants, are often good candidates for incorporating modified nucleotides. Examples of polymerases that have been shown to incorporate other N6-substituted dATP analogs include the Klenow fragment of E. coli DNA polymerase I (exo-) and Vent® (exo-) DNA polymerase.[1] Thermostable polymerases like KOD XL and Therminator have also been used for incorporating dATP analogs with modifications at other positions.
-
Reaction Conditions: Optimization of parameters such as dNTP concentrations, Mg²⁺ concentration, pH, and temperature is crucial for efficient incorporation. The concentration of this compound may need to be adjusted relative to the natural dNTPs to achieve the desired labeling density.
-
Template Sequence: The sequence context surrounding the incorporation site can influence the efficiency of the reaction. It is advisable to test incorporation at various template positions.
-
Downstream Applications: The presence of the this compound modification may affect the performance of the labeled DNA in downstream applications such as PCR amplification or enzymatic digestion. These effects should be evaluated empirically.
Quantitative Data Summary
| Modified dATP Analog | DNA Polymerase | Method | Incorporation Efficiency | Reference |
| N6-(2-aminoethyl)-dATP | Klenow fragment (exo-) | Primer Extension | Successfully incorporated | [1] |
| AB-dATP (photo-reactive) | Klenow fragment (exo-) | Primer Extension | Efficiently incorporated | [1] |
| DB-dATP (photo-reactive) | Klenow fragment (exo-) | Primer Extension | Efficiently incorporated | [1] |
| 2-ethynyl-dATP | KOD XL, Vent (exo-), Bst | Primer Extension | Good substrate | |
| 2-vinyl-dATP | KOD XL, Vent (exo-), Bst | Primer Extension | Good substrate |
Note: The efficiency of incorporation is often described qualitatively (e.g., "efficiently incorporated," "good substrate") or as a relative measure compared to the incorporation of the natural dATP. Quantitative kinetic parameters (k_cat, K_m) are often required for a precise comparison.
Experimental Protocols
The following protocols are generalized for the enzymatic labeling of DNA with modified dATP analogs and should be adapted and optimized for this compound.
Protocol 1: Primer Extension (PEX) for Single Incorporation
This protocol is designed for the site-specific incorporation of a single this compound molecule into a DNA strand.
Materials:
-
Single-stranded DNA template
-
5'-labeled primer (e.g., with a fluorescent dye for detection)
-
DNA Polymerase (e.g., Klenow fragment (exo-), Vent® (exo-))
-
10X Polymerase Reaction Buffer
-
This compound solution
-
Natural dNTP solution mix (dCTP, dGTP, dTTP)
-
Nuclease-free water
-
Stop solution (e.g., EDTA-containing loading buffer)
Procedure:
-
Annealing: In a microcentrifuge tube, mix the following:
-
DNA template (1 pmol)
-
5'-labeled primer (1.5 pmol)
-
10X Polymerase Reaction Buffer (2 µL)
-
Nuclease-free water to a final volume of 18 µL
-
Heat the mixture to 95°C for 3 minutes and then cool slowly to room temperature to allow for annealing.
-
-
Extension Reaction: Add the following to the annealed template-primer mix:
-
Natural dNTP mix (dCTP, dGTP, dTTP) to a final concentration of 20 µM each.
-
This compound to the desired final concentration (start with a range, e.g., 20-200 µM).
-
DNA Polymerase (1-2 units).
-
Adjust the final volume to 20 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow fragment, higher for thermostable polymerases) for 15-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled DNA using the primer's label. A successful incorporation will result in a band shift corresponding to the extended primer.
Protocol 2: PCR-based Labeling
This protocol allows for the incorporation of multiple this compound molecules throughout a DNA fragment.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA Polymerase (e.g., Vent® (exo-), KOD XL)
-
10X Polymerase Reaction Buffer
-
This compound solution
-
Natural dNTP solution mix (dATP, dCTP, dGTP, dTTP)
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis reagents
Procedure:
-
Reaction Setup: In a PCR tube, mix the following:
-
DNA template (1-10 ng)
-
Forward primer (10-20 pmol)
-
Reverse primer (10-20 pmol)
-
10X Polymerase Reaction Buffer (5 µL)
-
Natural dNTP mix (final concentration of each dNTP, including dATP, should be optimized. Start with a standard concentration like 200 µM).
-
This compound (the ratio of this compound to natural dATP will determine the labeling density; test a range of ratios, e.g., 1:10, 1:4, 1:1).
-
Thermostable DNA Polymerase (1-2.5 units).
-
Nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling: Perform PCR with the following general cycling conditions, optimizing annealing temperature and extension time for your specific template and primers:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-65°C for 30 seconds.
-
Extension: 68-72°C for 1 minute per kb of product length.
-
-
Final Extension: 68-72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a product of the correct size. The incorporation of the bulky this compound may lead to a slight mobility shift compared to the unlabeled product.
-
Purification: Purify the labeled PCR product using a standard PCR purification kit.
Visualizations
Caption: Experimental workflow for DNA labeling with this compound.
Caption: Factors influencing the success of enzymatic DNA labeling.
References
Application Notes: Utilizing 6-PhEt-dATP in Antiviral Drug Screening Assays
Introduction
Nucleotide analogs are a cornerstone of antiviral therapy, primarily targeting viral polymerases, which are essential enzymes for the replication of viral genomes.[1][2][3] These analogs, by mimicking natural deoxynucleoside triphosphates (dNTPs), can be incorporated into the growing viral DNA or RNA chain, leading to the termination of replication.[4][5] 6-PhEt-dATP, a 6-phenylethyl-substituted deoxyadenosine (B7792050) triphosphate analog, represents a class of modified purine (B94841) nucleotides designed to act as a selective inhibitor of viral polymerases. This document provides a detailed overview and protocols for the application of this compound and similar nucleotide analogs in antiviral drug screening assays.
The primary mechanism of action for nucleotide analogs like this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[2][4] Upon incorporation into the nascent viral nucleic acid strand, these analogs can act as chain terminators, preventing further elongation.[4][5][6] This targeted inhibition is due to the high replication rate of viruses and the unique structural features of viral polymerases, which can make them more accommodating to modified nucleotides compared to host cell polymerases.[7]
Principle of the Assay
The screening of antiviral compounds targeting viral polymerases can be conducted through various in vitro and cell-based assays.[7][8] A common and effective method is the in vitro primer extension assay, which directly measures the inhibitory effect of the compound on the polymerase's ability to synthesize a new nucleic acid strand.[4][9] This assay utilizes a template and a primer strand, along with the viral polymerase and a mixture of dNTPs. The incorporation of the nucleotide analog inhibitor is monitored, often through methods like gel electrophoresis or fluorescence-based detection.[7][10]
Mechanism of Action: Nucleotide Analog Inhibition
The following diagram illustrates the general mechanism by which a nucleotide analog like this compound inhibits viral polymerase activity.
Caption: Mechanism of viral polymerase inhibition by a nucleotide analog.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for this compound against various viral polymerases. This data is for illustrative purposes and would be generated from dose-response experiments.
| Viral Polymerase | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| SARS-CoV-2 RdRp | Primer Extension Assay | 0.55 | 1.2 | Hypothetical Data |
| HIV-1 Reverse Transcriptase | Reverse Transcriptase Assay | 0.89 | 2.5 | Hypothetical Data |
| Hepatitis C Virus NS5B | RNA Elongation Assay | 1.2 | 5.1 | Hypothetical Data |
| Influenza A Virus PA/PB1/PB2 | BiLC Reporter Assay | 2.5 | 8.0 | Hypothetical Data |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
1. In Vitro Viral Polymerase Inhibition Assay (Primer Extension)
This protocol describes a non-radioactive primer extension assay to determine the inhibitory activity of this compound against a viral RNA-dependent RNA polymerase (RdRp).[9]
Materials:
-
Purified viral RdRp enzyme complex
-
RNA template and primer (fluorescently labeled)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Natural dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound (or other nucleotide analog inhibitor)
-
Stop Solution (e.g., 95% formamide, 30 mM EDTA, 0.025% bromophenol blue)
-
Nuclease-free water
-
384-well plates[10]
Procedure:
-
Prepare the RNA Template/Primer: Anneal the fluorescently labeled primer to the RNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a 384-well plate, prepare the reaction mixtures. A typical reaction might include:
-
5 µL of 2x Reaction Buffer
-
1 µL of annealed RNA template/primer
-
1 µL of dNTP mix
-
1 µL of various concentrations of this compound (or DMSO as a control)
-
2 µL of purified viral RdRp
-
-
Initiate the Reaction: Add the viral RdRp to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop the Reaction: Add 10 µL of Stop Solution to each well.
-
Denaturation: Heat the plate at 95°C for 5 minutes to denature the enzyme and separate the RNA strands.
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. The fluorescently labeled products are visualized, and the extent of primer extension is quantified.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cell-Based Antiviral Assay
This protocol outlines a cell-based assay to evaluate the antiviral efficacy of this compound in a relevant cell line.[8]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
This compound
-
MTT or similar reagent for cell viability assessment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a predetermined time (e.g., 2 hours). Include a no-drug control.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) (e.g., 48-72 hours).
-
Assessment of Antiviral Activity:
-
CPE Inhibition: Observe the cells under a microscope for the reduction in viral-induced CPE.
-
Plaque Reduction Assay: For a more quantitative measure, perform a plaque reduction assay where the number of viral plaques is counted.
-
Viral Yield Reduction: Harvest the supernatant and quantify the viral titer using a TCID50 (50% tissue culture infective dose) assay.
-
-
Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT assay) on uninfected cells treated with the same concentrations of this compound to assess its cytotoxicity.
-
Data Analysis: Calculate the EC50 (the concentration that inhibits 50% of the viral replication) and the CC50 (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC50/EC50) can then be determined to evaluate the therapeutic window of the compound.
Experimental Workflow and Logic Diagrams
Workflow for In Vitro Polymerase Inhibition Assay
Caption: Workflow for the in vitro viral polymerase inhibition assay.
Logical Relationship for Antiviral Drug Screening
Caption: Logical flow of an antiviral drug screening campaign.
References
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting 6-PhEt-dATP Incorporation into Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylethyl-dATP (6-PhEt-dATP) is a modified deoxyadenosine (B7792050) triphosphate analog. The incorporation of such modified nucleotides into nucleic acids is a key area of research in molecular biology and drug development. The ability to detect this incorporation is crucial for various applications, including the study of DNA polymerase activity, the development of therapeutic oligonucleotides, and the investigation of DNA-protein interactions. These application notes provide an overview of potential methods and detailed protocols for detecting the incorporation of this compound into DNA.
The detection of this compound incorporation can be approached through several methodologies, primarily leveraging the unique properties conferred by the phenylethyl group. These methods include direct detection via mass spectrometry and indirect detection through enzymatic assays such as primer extension and PCR-based incorporation assays. The choice of method will depend on the specific experimental goals, required sensitivity, and available instrumentation.
I. Detection Methodologies
Several established techniques for analyzing the incorporation of modified nucleotides can be adapted for this compound. The primary methods include:
-
Mass Spectrometry: This is a powerful and direct method to confirm the incorporation of this compound by detecting the mass shift in the DNA fragment. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can be employed.[1][2]
-
Primer Extension Assays: This enzymatic method can qualitatively and quantitatively assess the ability of a DNA polymerase to incorporate this compound. The assay involves extending a labeled primer on a template DNA in the presence of dNTPs, including the modified analog.[3][4]
-
PCR-Based Incorporation Assays: This method evaluates the ability of a thermostable DNA polymerase to sustain amplification when a natural dATP is partially or fully replaced by this compound. The success and efficiency of the PCR can indicate the extent of incorporation.
II. Experimental Protocols
The following are detailed protocols for the aforementioned methods. These are generalized protocols and may require optimization for the specific properties of this compound and the DNA polymerase being used.
Protocol 1: Primer Extension Assay
This assay determines if a DNA polymerase can incorporate this compound into a growing DNA strand.
Objective: To qualitatively assess the incorporation of this compound by a DNA polymerase.
Materials:
-
DNA template with a known sequence
-
Primer (complementary to the 3' end of the template), 5'-end labeled with a fluorescent dye (e.g., FAM, CY3) or a radioactive isotope (e.g., ³²P)
-
DNA Polymerase (e.g., Taq, Klenow fragment)
-
Natural dNTPs (dCTP, dGTP, dTTP)
-
This compound
-
10x Polymerase Buffer
-
Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 10-20%, with 7M urea)
-
TBE Buffer (Tris-borate-EDTA)
-
Gel imaging system (fluorescence scanner or phosphorimager)
Workflow Diagram:
Caption: Workflow for the Primer Extension Assay.
Procedure:
-
Primer Labeling (if using radioactive label):
-
Set up a reaction with the primer, T4 polynucleotide kinase, and [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.
-
-
Primer-Template Annealing:
-
In a PCR tube, mix the DNA template (e.g., 1 pmol) and the labeled primer (e.g., 2 pmol) in 1x polymerase buffer.
-
Heat to 95°C for 2 minutes, then cool slowly to the annealing temperature appropriate for the primer.
-
-
Extension Reaction:
-
Prepare reaction mixes in separate tubes. A control reaction should contain only the four natural dNTPs. The experimental reaction will contain dCTP, dGTP, dTTP, and this compound in place of dATP.
-
Control Reaction: 1x Polymerase Buffer, Annealed primer-template, dNTP mix (dATP, dCTP, dGTP, dTTP at e.g., 100 µM each), DNA Polymerase (e.g., 1 unit).
-
Experimental Reaction: 1x Polymerase Buffer, Annealed primer-template, Modified dNTP mix (this compound, dCTP, dGTP, dTTP at e.g., 100 µM each), DNA Polymerase (e.g., 1 unit).
-
Incubate at the optimal temperature for the polymerase for 15-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding an equal volume of Stop/Loading Buffer.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dyes have migrated sufficiently.
-
Visualize the DNA fragments using a fluorescence scanner or by autoradiography.
-
Expected Results: A band corresponding to the full-length product in the experimental lane indicates successful incorporation of this compound. The intensity of the band relative to the control can give a qualitative measure of incorporation efficiency.
Protocol 2: PCR-Based Incorporation Assay
This assay assesses the ability of a thermostable DNA polymerase to amplify a DNA template when this compound is substituted for dATP.
Objective: To determine if this compound can support DNA amplification in a PCR reaction.
Materials:
-
DNA template (e.g., plasmid or genomic DNA)
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq, Pfu)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
This compound
-
10x PCR Buffer
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe)
-
Gel Electrophoresis System and Imaging System
Workflow Diagram:
Caption: Workflow for the PCR-Based Incorporation Assay.
Procedure:
-
Reaction Setup:
-
Prepare a master mix for the control and experimental reactions.
-
Control Reaction: 1x PCR Buffer, DNA Template (e.g., 1-10 ng), Forward Primer (e.g., 0.5 µM), Reverse Primer (e.g., 0.5 µM), dNTP mix (dATP, dCTP, dGTP, dTTP at e.g., 200 µM each), Thermostable DNA Polymerase (e.g., 1 unit).
-
Experimental Reaction: Prepare several reactions with varying ratios of this compound to dATP (e.g., 25%, 50%, 75%, 100% substitution for dATP). The total concentration of adenine (B156593) nucleotide should remain constant.
-
-
PCR Amplification:
-
Perform PCR using a standard thermal cycling program. An example program:
-
Initial Denaturation: 95°C for 2 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for primers).
-
Extension: 72°C for 1 minute per kb of product.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Analysis:
-
Load the PCR products onto an agarose gel.
-
Run the gel to separate the DNA fragments.
-
Stain the gel and visualize the bands under UV light or with a gel imager.
-
Expected Results: The presence of a PCR product of the correct size in the experimental lanes indicates that the polymerase can incorporate this compound and continue amplification. A decrease in product yield with increasing percentages of this compound is expected.
Protocol 3: Mass Spectrometry Analysis
This protocol describes the direct detection of this compound incorporation into a synthetic oligonucleotide.
Objective: To confirm the presence and determine the exact mass of a DNA fragment containing this compound.
Materials:
-
Synthetic oligonucleotide containing this compound (can be synthesized enzymatically via primer extension and then purified).
-
MALDI-TOF or ESI Mass Spectrometer.
-
For MALDI: Matrix solution (e.g., 3-hydroxypicolinic acid).
-
For ESI: Appropriate solvents for liquid chromatography (e.g., acetonitrile, water with formic acid).
Workflow Diagram:
Caption: Workflow for Mass Spectrometry Analysis.
Procedure:
-
Sample Preparation:
-
Synthesize a short DNA strand incorporating this compound using a primer extension reaction as described in Protocol 1, but without labeled primers.
-
Purify the resulting oligonucleotide using HPLC or gel electrophoresis to ensure it is free from unincorporated nucleotides and polymerase.
-
For MALDI-TOF: Mix the purified oligonucleotide with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry to form crystals.
-
For LC-ESI-MS: Dissolve the purified oligonucleotide in a suitable solvent for injection into the LC system coupled to the mass spectrometer.
-
-
Mass Spectrometry:
-
Acquire the mass spectrum of the sample according to the instrument's operating procedures.
-
Operate in the appropriate mode (e.g., negative ion mode for DNA).
-
-
Data Analysis:
-
Calculate the theoretical mass of the oligonucleotide with and without the incorporation of this compound.
-
Mass of dAMP = ~313.21 g/mol
-
Mass of 6-PhEt-dAMP (incorporated) = Mass of dAMP - Mass of H + Mass of Phenylethyl group (C₈H₉) = 313.21 - 1.01 + 105.17 = ~417.37 g/mol . The exact mass will depend on the precise atomic masses.
-
-
Compare the experimentally obtained mass with the theoretical masses.
-
Expected Results: The mass spectrum should show a peak corresponding to the theoretical mass of the oligonucleotide containing the 6-PhEt-dAMP moiety, confirming its incorporation.
III. Data Presentation
Quantitative data from these experiments can be summarized for easy comparison. The following table provides a template for presenting such data.
| Detection Method | Key Parameter Measured | Hypothetical Result for Control (dATP) | Hypothetical Result for this compound | Interpretation |
| Primer Extension Assay | % Full-Length Product | 100% | 65% | Polymerase incorporates this compound with moderate efficiency. |
| PCR-Based Assay | PCR Product Yield (ng/µL) at 50% substitution | 50 ng/µL | 20 ng/µL | This compound can support amplification, but reduces overall PCR efficiency. |
| Mass Spectrometry | Measured Molecular Weight (Da) of a 10-mer oligo | 3087.0 Da | 3191.2 Da | Confirms the incorporation of one 6-PhEt-dAMP unit (mass increase of ~104.2 Da). |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, the polymerase used, and the sequence context.
IV. Conclusion
The methods described provide a comprehensive toolkit for researchers to detect and characterize the incorporation of this compound into nucleic acids. While mass spectrometry offers direct and unambiguous confirmation, enzymatic assays like primer extension and PCR-based methods are valuable for assessing the efficiency of incorporation by various DNA polymerases. The choice of method should be guided by the specific research question and available resources. It is recommended to start with enzymatic assays to screen for successful incorporation before proceeding to the more resource-intensive mass spectrometry analysis for confirmation.
References
Application Notes and Protocols for 6-PhEt-dATP in DNA Replication and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, utilized by DNA polymerases during replication and repair.[1][2] Chemical modifications to dATP can create valuable molecular probes and potential therapeutic agents by modulating the activity of DNA polymerases. 6-phenylethyl-dATP (6-PhEt-dATP) is a synthetic analog of dATP characterized by a phenylethyl group attached to the N6 position of the adenine (B156593) base. While specific literature on the direct application of this compound in DNA replication and repair is limited, its structural similarity to other N6-substituted purine (B94841) analogs suggests its potential as a modulator of DNA polymerase activity.[3][4]
These application notes provide a framework for utilizing this compound to investigate the mechanisms of DNA replication and repair, based on the established roles of similar nucleotide analogs. The protocols outlined below are generalized and should be adapted for specific experimental contexts.
Principle and Potential Applications
This compound is anticipated to act as a competitive inhibitor of DNA polymerases. The bulky phenylethyl group at the N6 position may sterically hinder the proper positioning of the nucleotide within the polymerase active site, preventing the formation of a phosphodiester bond and halting DNA chain elongation.[5] This inhibitory action can be leveraged for several applications:
-
Studying DNA Polymerase Kinetics: By acting as a competitive inhibitor, this compound can be used to probe the active site and mechanism of various DNA polymerases.
-
Investigating DNA Repair Pathways: Certain DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), rely on the activity of specific DNA polymerases to fill DNA gaps. This compound could be used to selectively inhibit these polymerases and study the consequences for DNA repair.
-
High-Throughput Screening for Drug Discovery: As a potential inhibitor of DNA polymerases, this compound can be used as a reference compound in screens for novel anti-cancer or antiviral drugs that target DNA replication.
Data Presentation: Inhibitory Activity of dATP Analogs
| Compound | DNA Polymerase | IC50 (µM) | Reference |
| N6-benzyl-dATP | Human DNA Polymerase α | 10 | F. Focher et al. (1990) Biochem. J. |
| N6-(p-butylbenzyl)-dATP | Human DNA Polymerase α | 1.5 | F. Focher et al. (1990) Biochem. J. |
| 2-(p-n-butylanilino)-dATP | Human DNA Polymerase α | ~0.1 | M. Y. Lee et al. (1985) Biochemistry |
| 2-(p-n-butylanilino)-dATP | Human DNA Polymerase δ | ~100 | M. Y. Lee et al. (1985) Biochemistry |
Note: The data presented here is for illustrative purposes and is derived from published literature on analogous compounds. The inhibitory activity of this compound may vary significantly.
Experimental Protocols
Protocol 1: DNA Polymerase Inhibition Assay
This protocol describes a basic method to determine the inhibitory effect of this compound on the activity of a purified DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, δ, or a viral polymerase)
-
This compound stock solution (concentration to be determined, dissolved in an appropriate buffer)
-
Activated calf thymus DNA (or a specific primer-template DNA substrate)
-
Deoxynucleotide triphosphate (dNTP) mix (dCTP, dGTP, dTTP)
-
[α-³²P]dATP or a fluorescently labeled dATP
-
Reaction buffer (specific to the polymerase being tested, typically containing Mg²⁺)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive detection) or a fluorescence plate reader
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction might contain:
-
Reaction Buffer (1X)
-
Activated DNA (e.g., 10 µg)
-
dNTP mix (e.g., 100 µM each of dCTP, dGTP, dTTP)
-
[α-³²P]dATP (e.g., 1 µCi) or fluorescent dATP
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM)
-
Purified DNA polymerase (e.g., 0.1 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes) where the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation: Incubate on ice for 10 minutes to allow the DNA to precipitate.
-
Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters three times with cold 5% TCA and once with ethanol.
-
Quantification:
-
For radioactive detection: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent detection: Elute the DNA from the filters and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Plot the percentage of polymerase activity (relative to a no-inhibitor control) against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the DNA polymerase activity.
Visualizations
Caption: Competitive inhibition of DNA polymerase by this compound.
Caption: Workflow for DNA polymerase inhibition assay.
Discussion and Limitations
The provided protocols and conceptual framework are based on the expected behavior of this compound as a competitive inhibitor of DNA polymerases, drawing parallels from existing literature on similar dATP analogs. It is crucial to experimentally validate these assumptions. The inhibitory potency and selectivity of this compound may vary significantly between different types of DNA polymerases (e.g., replicative vs. repair polymerases, prokaryotic vs. eukaryotic).
Further studies could explore:
-
Mode of Inhibition: Detailed kinetic analyses (e.g., Lineweaver-Burk plots) can confirm the competitive nature of inhibition.
-
Selectivity Profiling: Testing this compound against a panel of different DNA polymerases will determine its selectivity.
-
Cell-Based Assays: Investigating the effect of this compound on DNA replication and repair in cellular models. For this, cell permeability of the compound needs to be considered and potentially enhanced through derivatization.
These application notes are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a tool to study the intricate processes of DNA replication and repair.
References
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential inhibition of human placental DNA polymerases delta and alpha by BuPdGTP and BuAdATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of human placental DNA polymerases δ and α by BuPdGTP and BuAdATP | Semantic Scholar [semanticscholar.org]
- 5. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
How to improve the yield of 6-PhEt-dATP chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-phenylethyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP) chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed cross-coupling reaction to introduce the phenylethyl group has a low yield. What are the potential causes and solutions?
A1: Low yields in palladium-catalyzed cross-coupling reactions (such as Suzuki, Negishi, or Sonogashira-type reactions adapted for alkyl groups) for synthesizing 6-phenylethyl-2'-deoxyadenosine are common. Here are several potential causes and troubleshooting steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sp3-sp2 coupling, standard catalysts for aryl-aryl coupling may not be optimal.
-
Troubleshooting:
-
Ensure the palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) is fresh and active.
-
Consider using catalysts and ligands specifically designed for alkyl coupling, such as those based on bulky, electron-rich phosphines (e.g., cataCXium® A, SPhos).
-
Perform a small-scale screen of different catalysts and ligands to identify the optimal combination for your specific substrate.
-
-
-
Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.
-
Troubleshooting:
-
Temperature: The optimal temperature can vary. If the reaction is slow, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition and side reactions.
-
Solvent: The solvent should be anhydrous and deoxygenated. Common solvents for these couplings include THF, DMF, and dioxane.
-
Base: The choice and strength of the base are crucial. For Negishi coupling, a base is not required. For Suzuki-type reactions with alkylboron reagents, a suitable base (e.g., Cs2CO3, K3PO4) is necessary.
-
-
-
Quality of Reactants: The purity and stability of the starting materials are paramount.
-
Troubleshooting:
-
Ensure the 6-halo-2'-deoxyadenosine (e.g., 6-chloro- or 6-iodo-2'-deoxyadenosine) is pure and dry.
-
For Negishi coupling, the phenylethylzinc reagent should be freshly prepared or properly stored to ensure its activity. For other coupling types, ensure the corresponding organometallic reagent is of high quality.
-
-
-
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material and homo-coupling of the organometallic reagent.
-
Troubleshooting:
-
Carefully control the reaction stoichiometry.
-
Ensure the reaction environment is inert (e.g., under argon or nitrogen) to prevent oxidative side reactions.
-
-
Q2: I am observing significant amounts of the starting 6-halo-2'-deoxyadenosine after the coupling reaction. How can I improve the conversion rate?
A2: Incomplete conversion is a common issue. To drive the reaction to completion:
-
Increase Reactant Equivalents: A modest increase in the equivalents of the phenylethyl organometallic reagent (e.g., from 1.2 to 1.5-2.0 equivalents) can improve conversion.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, extending the reaction time may be beneficial.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can enhance the reaction rate. However, be mindful of the increased cost and potential for more side products.
-
Reagent Addition: For sensitive organometallic reagents, slow addition via a syringe pump can maintain a low, steady concentration, which can sometimes improve yields and reduce side reactions.
Q3: The phosphorylation of my 6-phenylethyl-2'-deoxyadenosine to the triphosphate is inefficient. What can I do to improve the yield of this compound?
A3: The phosphorylation of modified nucleosides can be challenging. The most common method is the one-pot Ludwig-Eckstein procedure using phosphoryl chloride (POCl3) and pyrophosphate.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture.
-
Troubleshooting:
-
Use freshly distilled, anhydrous solvents (e.g., trimethyl phosphate).
-
Dry all glassware thoroughly.
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
-
-
Reagent Quality: The quality of POCl3 and pyrophosphate is crucial.
-
Troubleshooting:
-
Use freshly distilled POCl3.
-
Use a high-purity source of pyrophosphate (e.g., as its tributylammonium (B8510715) salt).
-
-
-
Reaction Temperature: The initial phosphorylation with POCl3 is typically performed at low temperatures.
-
Troubleshooting:
-
Maintain the temperature at 0°C or below during the addition of POCl3 to prevent side reactions.
-
After the initial phosphorylation, the reaction with pyrophosphate is usually allowed to warm to room temperature.
-
-
-
Purification: The crude triphosphate product is often contaminated with mono- and diphosphates, as well as unreacted starting material.
-
Troubleshooting:
-
Purification by anion-exchange chromatography (e.g., DEAE-Sephadex or Sepharose) is typically required.
-
A gradient of a volatile buffer (e.g., triethylammonium (B8662869) bicarbonate, TEAB) is used to elute the mono-, di-, and triphosphate species separately.
-
-
Q4: I am having difficulty purifying the final this compound product. What are the best practices?
A4: Purification is a critical step to obtain high-purity this compound.
-
Anion-Exchange Chromatography: This is the standard method for separating the different phosphate (B84403) species.
-
Tips:
-
Use a long column for better separation.
-
Employ a shallow buffer gradient (e.g., 0.1 M to 1.0 M TEAB) to achieve good resolution between dAMP, dADP, and dATP analogues.
-
Monitor the elution using UV absorbance at 260 nm.
-
-
-
Reverse-Phase HPLC: This can be used as a final polishing step to remove any remaining impurities and to desalt the product.
-
Tips:
-
Use a C18 column.
-
A gradient of acetonitrile (B52724) in a low-concentration TEAB or ammonium (B1175870) acetate (B1210297) buffer is typically used.
-
-
-
Product Characterization: After purification, it is essential to confirm the identity and purity of the this compound.
-
Recommended Techniques:
-
1H and 31P NMR spectroscopy.
-
High-resolution mass spectrometry (HRMS).
-
Purity assessment by analytical HPLC.
-
-
Data Presentation
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Cross-Coupling of 6-Halo-2'-deoxyadenosine with Organometallic Reagents.
| Parameter | Suzuki-Miyaura Type | Negishi Type |
| Halide | 6-Iodo- or 6-Chloro-dA | 6-Iodo- or 6-Chloro-dA |
| Organometallic | Alkylboronic acid/ester | Alkylzinc halide |
| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Pd(PPh3)4, Pd(dba)2 |
| Ligand | SPhos, XPhos, etc. | SPhos, P(t-Bu)3, etc. |
| Base | Cs2CO3, K3PO4, Na2CO3 | Not required |
| Solvent | Dioxane, Toluene, DMF | THF, DMF |
| Temperature | 50 - 110 °C | 25 - 80 °C |
| Yield Range | 40 - 85% | 50 - 90% |
Note: These are general conditions and may require optimization for the specific phenylethyl substituent.
Table 2: Typical Conditions for the One-Pot Triphosphorylation of Modified Nucleosides.
| Parameter | Condition |
| Phosphorylating Agent | Phosphoryl chloride (POCl3) |
| Pyrophosphate Source | Tributylammonium pyrophosphate |
| Solvent | Trimethyl phosphate |
| Proton Scavenger | Proton sponge |
| Temperature | 0 °C to Room Temperature |
| Purification Method | Anion-exchange chromatography (DEAE-Sephadex) |
| Yield Range | 25 - 60% |
Experimental Protocols
Protocol 1: General Procedure for Negishi Cross-Coupling for the Synthesis of 6-Phenylethyl-2'-deoxyadenosine.
-
To a solution of 6-iodo-2'-deoxyadenosine (1 equivalent) in anhydrous THF, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add a solution of phenylethylzinc chloride (1.5 equivalents) in THF dropwise at room temperature under an argon atmosphere.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 6-phenylethyl-2'-deoxyadenosine.
Protocol 2: General Procedure for the One-Pot Synthesis of this compound.
-
Co-evaporate 6-phenylethyl-2'-deoxyadenosine (1 equivalent) with anhydrous pyridine (B92270) and dry under high vacuum overnight.
-
Dissolve the dried nucleoside in anhydrous trimethyl phosphate under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphoryl chloride (1.5 equivalents) dropwise and stir the mixture at 0 °C for 2 hours.
-
In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) and tributylamine (B1682462) (5 equivalents) in anhydrous DMF.
-
Rapidly add the pyrophosphate solution to the reaction mixture.
-
Stir the reaction for 30 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature.
-
After 1 hour, quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).
-
Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB buffer (0.1 M to 1.0 M).
-
Combine the fractions containing the triphosphate product and lyophilize to obtain this compound as its triethylammonium salt.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Preventing degradation of 6-PhEt-dATP during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and use of 6-phenylethyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP) to minimize degradation during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a modified deoxyadenosine (B7792050) triphosphate analog. The hydrogen at the 6-position of the purine (B94841) ring is substituted with a phenylethyl group. This modification can alter its interaction with enzymes, making it a valuable tool in various molecular biology applications, including:
-
Enzyme kinetics studies: To investigate the binding and catalytic mechanisms of DNA polymerases and other nucleotide-binding proteins.
-
Drug development: As a component in the development of therapeutic oligonucleotides and as a probe for studying drug-DNA interactions.
-
Biophysical studies: To explore the structural and dynamic properties of DNA and protein-DNA complexes.
Q2: What are the primary factors that can cause degradation of this compound?
Like other nucleotide analogs, this compound is susceptible to degradation from several factors:
-
pH: Extremes in pH, particularly alkaline conditions, can lead to hydrolysis of the triphosphate chain and potential modification of the purine ring.
-
Temperature: Elevated temperatures accelerate the rate of both chemical and enzymatic degradation.
-
Light: Exposure to ultraviolet (UV) light can cause photochemical damage to the purine ring.
-
Enzymatic Activity: Contaminating nucleases or phosphatases in experimental solutions can rapidly degrade this compound.
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:
| Storage Condition | Temperature | Form | Additional Notes |
| Long-term | -20°C or colder | Aliquoted, frozen solution | Avoid repeated freeze-thaw cycles. |
| Short-term | 4°C | Aqueous solution | For immediate use (within a few days). |
| Working Solution | On ice | Diluted in appropriate buffer | Keep on ice during the entire experiment. |
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues encountered during experiments involving this compound and provides solutions to minimize its degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation, leading to a lower effective concentration of the active molecule.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage | Always store this compound at -20°C or below in small aliquots to avoid multiple freeze-thaw cycles. For daily use, a fresh aliquot should be thawed and kept on ice. |
| pH Instability | Maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.4), as extremes in pH can cause rapid hydrolysis. ATP and its analogs are more stable at a slightly basic pH. |
| Contamination | Use nuclease-free water and reagents. Ensure that all lab equipment is properly decontaminated to prevent enzymatic degradation. |
| Extended Incubation Times | Minimize the duration of experiments at elevated temperatures. If long incubation times are necessary, consider adding fresh this compound at intermediate time points. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
The presence of additional peaks often indicates the formation of degradation products.
Potential Degradation Pathways and Prevention:
-
Hydrolysis of the Triphosphate Chain: This is the most common degradation pathway, resulting in the formation of 6-PhEt-dADP and 6-PhEt-dAMP.
-
Prevention: Maintain a neutral to slightly basic pH and keep the solution at a low temperature.
-
-
Depurination: Although less common for deoxynucleotides than for ribonucleotides, acidic conditions can promote the cleavage of the glycosidic bond, releasing the modified purine base.
-
Prevention: Avoid acidic buffers (pH < 6.0).
-
-
Photodegradation: Exposure to UV light can lead to complex reactions and the formation of various photoproducts. The quantum yield for the photolysis of purine derivatives is generally low but can be enhanced in the presence of oxygen.[1][2]
-
Prevention: Protect solutions containing this compound from light by using amber tubes or wrapping tubes in foil, especially during long experiments or when using UV-based detection methods.
-
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution on ice.
-
Dilution: Prepare the desired concentration of the working solution using a nuclease-free, buffered solution (e.g., Tris-HCl, HEPES) at a pH between 7.0 and 7.5.
-
Storage of Working Solution: Keep the working solution on ice throughout the experiment.
-
Unused Solution: Discard any unused portion of the diluted working solution at the end of the day to avoid degradation from repeated freeze-thaw cycles and potential contamination.
Protocol 2: Monitoring the Stability of this compound using HPLC
This protocol can be used to assess the integrity of your this compound stock or to determine its stability under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the buffer of interest.
-
Incubate the solution under the desired stress condition (e.g., specific pH, temperature, or light exposure) for a defined period.
-
Take samples at various time points and immediately quench any reaction by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in an acetonitrile/water mixture.
-
Detection: Monitor the elution profile using a UV detector at the absorbance maximum of this compound (typically around 260 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound and any degradation products at each time point.
-
Calculate the percentage of remaining this compound to determine its stability over time.
-
Visualizing Workflows and Pathways
General Workflow for Handling this compound
Caption: Workflow for handling this compound.
Potential Degradation Pathways of this compound
Caption: Degradation pathways of this compound.
References
- 1. The photochemistry of purine components of nucleic acids. I. The efficiency of photolysis of adenine and guanine derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photochemistry of purine components of nucleic acids. I. The efficiency of photolysis of adenine and guanine derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce non-specific binding of 6-PhEt-dATP
Welcome to the technical support center for 6-PhEt-dATP (2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and improve the quality of your experimental data.
Troubleshooting Guide: Reducing Non-Specific Binding
High non-specific binding (NSB) can obscure specific signals, leading to a poor signal-to-noise ratio and inaccurate data. The unique chemical structure of this compound, featuring a hydrophobic phenylethyl group, can contribute to these challenges. This guide addresses common causes of NSB and provides systematic solutions.
Question: What are the primary causes of high non-specific binding with this compound?
Answer:
High non-specific binding of this compound typically stems from two main types of interactions:
-
Hydrophobic Interactions: The phenylethyl group on the N6 position of the adenine (B156593) ring is hydrophobic. This moiety can interact non-specifically with hydrophobic surfaces, such as plastic microplates or hydrophobic patches on proteins.[1][2]
-
Electrostatic Interactions: The triphosphate chain of this compound is negatively charged and can interact with positively charged surfaces or residues on proteins.[1]
Insufficient blocking of assay surfaces (e.g., microplate wells) and suboptimal buffer composition can exacerbate these issues, leading to elevated background signals.[3][4]
Question: How can I systematically troubleshoot and optimize my assay to reduce NSB?
Answer:
A systematic approach is crucial for identifying and resolving the source of NSB. We recommend a step-by-step optimization of your assay buffer and protocol.
Frequently Asked Questions (FAQs)
FAQ 1: How do I optimize my assay buffer to minimize NSB?
Answer: Buffer pH and ionic strength are critical parameters that influence non-specific interactions.[1][3]
-
pH: The charge of your protein of interest can be modulated by pH. It is advisable to select a buffer pH that is at least one unit away from the protein's isoelectric point (pI) to maintain solubility and minimize electrostatic interactions.[3]
-
Ionic Strength (Salt Concentration): Increasing the salt concentration (e.g., NaCl or KCl) can disrupt non-specific electrostatic interactions.[1][2] We recommend testing a range of salt concentrations.
Data Presentation: Buffer Optimization Strategy
| Parameter | Starting Point | Test Range | Rationale |
| pH | Physiological (~7.4) | 6.0 - 8.5 | Modulates protein surface charge to reduce electrostatic NSB.[3] |
| Ionic Strength | 150 mM NaCl | 50 mM - 500 mM NaCl | Shields electrostatic charges, reducing non-specific interactions.[1] |
| Detergent | 0.01% Tween-20 | 0.01% - 0.1% Tween-20 | Disrupts hydrophobic interactions with surfaces and proteins.[2][3] |
| Blocking Agent | 1 mg/mL BSA | 0.1 - 10 mg/mL | Saturates non-specific binding sites on assay surfaces.[1][4] |
FAQ 2: What role do detergents play, and which one should I use?
Answer: Non-ionic detergents are crucial for minimizing NSB driven by hydrophobic interactions, which is particularly relevant for this compound due to its phenylethyl group.[1][3]
-
Mechanism: Detergents like Tween-20 or Triton X-100 disrupt hydrophobic interactions between this compound and the surfaces of microplates or proteins.[2][3] They also help prevent the compound from binding to container walls.[1]
-
Recommendation: Start with a low concentration (e.g., 0.01%) of Tween-20 in your binding and wash buffers and titrate upwards if necessary.
FAQ 3: Which blocking agent is best, and how should I use it?
Answer: Blocking agents are proteins used to saturate unoccupied binding sites on the solid phase (e.g., microplate wells), preventing this compound from binding non-specifically.[4] The choice of blocking agent can be critical.
-
Common Agents: Bovine Serum Albumin (BSA) and Casein are common choices.[3][5] However, BSA can sometimes bind small molecules or be inherently fluorescent, so alternatives like Bovine Gamma Globulin (BGG) should be considered.[6][7]
-
Optimization: The concentration of the blocking agent and the incubation time must be optimized for each assay. Inadequate blocking results in high background, while excessive blocking can mask specific interactions.[4]
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| BSA | 1 - 10 mg/mL or 0.1 - 1% | Inexpensive, readily available.[1] | Can bind some small molecules; potential for autofluorescence.[6][7] |
| Casein | 1 - 5% | Effective at blocking.[3] | Phosphoprotein, may interfere in kinase/phosphatase assays.[5] |
| BGG | 1 - 10 mg/mL | Low-binding alternative to BSA.[7] | More expensive than BSA. |
| Protein-Free | Varies by vendor | Eliminates protein-based interference. | May be less effective for certain assays; higher cost.[8] |
Experimental Protocols
Protocol 1: Optimizing Buffer Ionic Strength
This protocol provides a method for determining the optimal salt concentration to minimize electrostatic non-specific binding.
-
Prepare Buffers: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.5) with a range of NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).
-
Set Up Reactions: For each salt concentration, prepare replicate wells in a black, opaque microplate.[6] Include the following controls:
-
Buffer Only: To measure background fluorescence.
-
This compound Only: To measure its binding to the well in the absence of a target protein.
-
Full Reaction: Target protein + this compound.
-
-
Incubate: Incubate the plate according to your standard protocol to allow binding to reach equilibrium.[3]
-
Measure Signal: Read the plate on a suitable instrument (e.g., a fluorescence polarization reader).
-
Analyze Data: Subtract the "Buffer Only" background from all readings. Compare the signal from the "this compound Only" wells across the different salt concentrations. The optimal concentration will be the lowest one that significantly reduces the signal in these wells without compromising the signal in the "Full Reaction" wells.
Protocol 2: Titration of a Non-Ionic Detergent
This protocol helps determine the optimal concentration of a detergent like Tween-20 to reduce hydrophobic non-specific binding.
-
Prepare Buffers: Using the optimal ionic strength determined in Protocol 1, prepare a set of buffers containing varying concentrations of Tween-20 (e.g., 0%, 0.01%, 0.025%, 0.05%, and 0.1%).
-
Set Up Reactions: As described in Protocol 1, set up replicate wells for each detergent concentration, including "Buffer Only," "this compound Only," and "Full Reaction" wells.
-
Incubate and Measure: Follow steps 3 and 4 from Protocol 1.
-
Analyze Data: Analyze the data as described in Protocol 1. Identify the lowest concentration of Tween-20 that maximally reduces the signal in the "this compound Only" wells while maintaining a high signal-to-noise ratio in the "Full Reaction" wells. Be cautious, as very high detergent concentrations can sometimes denature proteins or disrupt specific interactions.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. licorbio.com [licorbio.com]
Strategies to enhance the stability of 6-PhEt-dATP in solution
Welcome to the technical support center for 6-PhEt-dATP (2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other deoxynucleoside triphosphates (dNTPs), is primarily influenced by pH, temperature, and the presence of enzymes. The two main degradation pathways are the hydrolysis of the phosphoanhydride bonds of the triphosphate chain and the cleavage of the N-glycosidic bond that connects the deoxyribose sugar to the purine (B94841) base.[1] Extreme pH values (both acidic and alkaline) and elevated temperatures significantly accelerate the rate of degradation.[1]
Q2: What is the optimal pH range for storing and using this compound solutions?
A2: For maximal stability, this compound solutions should be maintained at a slightly alkaline pH, typically between 7.5 and 8.5. Acidic conditions, in particular, should be avoided as they promote the cleavage of the N-glycosidic bond, leading to depurination.[1] Laboratory-grade water can often be slightly acidic, so using a buffered solution like TE (Tris-EDTA) at pH 7.5-8.0 is recommended for resuspension and storage.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly increase the rate of both phosphoanhydride and N-glycosidic bond hydrolysis.[1] For long-term storage, it is crucial to keep this compound solutions at -20°C or, ideally, at -80°C. Repeated freeze-thaw cycles should be minimized as they can degrade the molecule. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes. Like natural dNTPs, this compound can be degraded by various nucleases and phosphatases that may be present as contaminants in experimental setups. In cellular extracts, nucleoside triphosphatases can hydrolyze the triphosphate chain.[2] It is essential to use nuclease-free water and reagents and to maintain aseptic techniques to prevent enzymatic degradation.
Q5: Are there chemical modifications that can enhance the stability of nucleotide analogs like this compound?
A5: Yes, several strategies are employed to enhance the stability of nucleotide analogs. These include the development of prodrugs, such as ProTide technology, which can improve cell permeability and resistance to enzymatic degradation. Other approaches involve modifications to the sugar moiety or the phosphate (B84403) chain to make the molecule more resistant to hydrolysis and enzymatic attack.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable enzyme kinetics, low PCR yield) | Degradation of this compound stock solution. | 1. Verify the integrity of your this compound stock using HPLC. 2. Prepare fresh dilutions from a new aliquot for each experiment. 3. Ensure the stock solution is stored at -80°C in a buffered solution (pH 7.5-8.5). |
| Complete loss of activity | 1. Extensive degradation due to improper storage (e.g., prolonged storage at 4°C or room temperature). 2. Contamination of the stock solution with nucleases. | 1. Discard the current stock and use a fresh, unopened vial of this compound. 2. Review storage and handling procedures. Always use nuclease-free reagents and barrier pipette tips. |
| Precipitate formation upon thawing | Formation of insoluble salts. | 1. Gently warm the solution to 37°C and vortex briefly to redissolve the precipitate. 2. If the precipitate persists, centrifuge the tube and use the supernatant, but re-quantify the concentration. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation products such as the di- and monophosphate forms (6-PhEt-dADP, 6-PhEt-dAMP) or the free base. | 1. Confirm the identity of the degradation products using mass spectrometry. 2. If degradation is confirmed, prepare fresh solutions and reassess storage conditions. |
Quantitative Stability Data for N6-Substituted dATP Analogs
| Compound | Condition | Parameter | Value |
| N6-methyl-dATP | Storage at -20°C in aqueous solution (pH 7.5) | Shelf Life | 12 months |
| Generic dNTPs | Storage at 4°C | Stability | >99% after 14 days |
| Generic dNTPs | Storage at room temperature | Stability | >99% after 14 days |
| Generic dNTPs | Storage at 40°C | Stability | ~85% after 9 days |
Data for N6-methyl-dATP is based on manufacturer's specifications. Data for generic dNTPs is from a stability study by a commercial supplier and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative analysis of this compound degradation over time.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Aliquot the solution into multiple tubes.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each temperature and immediately store it at -80°C to halt the degradation process.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size).
-
Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of 100 mM potassium phosphate buffer (pH 6.5) and acetonitrile. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a standard of this compound to determine its retention time.
-
Analyze the samples from each time point. Degradation will be indicated by a decrease in the peak area of this compound and the appearance of new peaks corresponding to its degradation products (e.g., 6-PhEt-dADP, 6-PhEt-dAMP).
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of intact this compound versus time to determine the degradation kinetics.
-
Protocol 2: Analysis of Enzymatic Degradation of this compound
This protocol assesses the susceptibility of this compound to enzymatic degradation by common nucleases.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂
-
100 µM this compound
-
Nuclease P1 (e.g., 1 unit) or Alkaline Phosphatase (e.g., 0.1 unit)
-
-
Prepare a control reaction without the enzyme.
-
Incubate both reactions at 37°C.
-
-
Time Course Analysis:
-
Take aliquots from both the reaction and control tubes at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation (e.g., 95°C for 5 minutes).
-
-
Analysis by HPLC or LC-MS:
-
Analyze the aliquots using the HPLC method described in Protocol 1 or by LC-MS for more sensitive detection and identification of degradation products.
-
Compare the degradation of this compound in the presence and absence of the enzyme to determine its susceptibility to enzymatic cleavage.
-
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Minimizing polymerase stalling when using 6-PhEt-dATP
Welcome to the technical support center for 6-PhEt-dATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this modified nucleotide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound (2'-Deoxy-N6-(2-phenylethyl)adenosine-5'-O-triphosphate) is a modified deoxyadenosine (B7792050) triphosphate. The phenylethyl group attached at the N6 position of the adenine (B156593) base is a bulky modification that resides in the major groove of the DNA double helix. This modification can be useful for a variety of applications, including the development of therapeutic oligonucleotides, the study of DNA-protein interactions, and the generation of modified DNA with specific structural or functional properties.
Q2: Why am I observing low or no yield of my PCR product when using this compound?
The bulky phenylethyl group on this compound can cause significant steric hindrance for the DNA polymerase, leading to inefficient incorporation and polymerase stalling. This is a common issue with dNTPs that have large modifications in the major groove. Complete substitution of dATP with this compound is often inhibitory to the PCR reaction.
Q3: Which type of DNA polymerase is recommended for use with this compound?
While standard polymerases like Taq may have difficulty incorporating this compound, certain high-fidelity or engineered DNA polymerases may show improved performance. It is recommended to screen a panel of polymerases, including those from the B-family (e.g., Pfu, Vent) and engineered polymerases known for their increased acceptance of modified nucleotides. Hot-start polymerases are also recommended to reduce non-specific amplification.
Q4: Can I completely replace dATP with this compound in my PCR reaction?
Complete substitution is likely to result in very low or no PCR product due to polymerase inhibition.[1][2] A common strategy is to use a mixture of this compound and natural dATP. The optimal ratio will need to be determined empirically for your specific application.
Troubleshooting Guide: Minimizing Polymerase Stalling
Polymerase stalling is a primary challenge when working with bulky modified nucleotides like this compound. The following guide provides a systematic approach to troubleshoot and optimize your experiments.
Initial Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Nucleotide Analogs for Polymerase Activity: Featuring 6-PhEt-dATP and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-PhEt-dATP and other widely used nucleotide analogs in the context of their effects on polymerase activity. Understanding the nuances of how these molecules interact with DNA and RNA polymerases is crucial for the development of novel antiviral and anticancer therapeutics. This document summarizes key performance data, details experimental methodologies for comparative analysis, and provides visual representations of the underlying mechanisms.
Introduction to Nucleotide Analogs as Polymerase Inhibitors
Nucleotide analogs are synthetic molecules that mimic the structure of natural deoxynucleoside triphosphates (dNTPs) and ribonucleoside triphosphates (rNTPs). These analogs can act as potent inhibitors of DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acid polymers.[1] By interfering with the replication and transcription processes, these compounds can halt the proliferation of cancer cells and the replication of viruses.[2] The therapeutic efficacy of a nucleotide analog is often determined by its ability to be selectively incorporated by viral or cancer-associated polymerases over host cellular polymerases, minimizing off-target effects.[3]
Comparative Analysis of Nucleotide Analog Performance
The inhibitory potential of nucleotide analogs is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of a compound's potency in disrupting polymerase function.
| Nucleotide Analog | Target Polymerase(s) | IC50 | Ki | Mechanism of Action |
| This compound | DNA Polymerases (predicted) | Data not available | Data not available | Competitive inhibition with dATP (predicted); potential chain termination. |
| Acyclovir Triphosphate | Herpes Simplex Virus (HSV) DNA Polymerase, Epstein-Barr Virus (EBV) DNA Polymerase, Cellular DNA Polymerase α | Varies by polymerase | HSV-1: 0.03 µM, EBV: 9.8 µM, Polymerase α: 0.15 µM[4] | Competitive inhibitor of dGTP; obligate chain terminator upon incorporation.[4] |
| Tenofovir Diphosphate | HIV Reverse Transcriptase, Epstein-Barr Virus (EBV) DNA Polymerase, Rat DNA Polymerases α, δ, and ε | EBV: 0.30 µM (TDF), 84 nM (TAF) | Rat Pol α: 10.2 (Ki/Km ratio) | Competitive inhibitor of dATP; results in chain termination. |
| Cidofovir (B1669016) Diphosphate | Human Cytomegalovirus (HCMV) DNA Polymerase, Vaccinia Virus DNA Polymerase, Adenovirus 5 DNA Polymerase | Varies by virus | Data not available | Competitive inhibitor of dCTP; acts as a nonobligate chain terminator. |
| Note: For Tenofovir Diphosphate with rat polymerases, the data is presented as a ratio of Ki to the Km of the natural substrate dATP, indicating weak inhibition. |
Mechanism of Action: A Deeper Dive
The primary mechanisms by which nucleotide analogs inhibit polymerase activity are competitive inhibition and chain termination.
Competitive Inhibition: The analog competes with the natural dNTP or rNTP for binding to the active site of the polymerase. The effectiveness of a competitive inhibitor is determined by its affinity for the enzyme relative to the natural substrate.
Chain Termination: Following incorporation into the growing nucleic acid chain, the analog prevents the addition of subsequent nucleotides, effectively halting elongation. This is often due to the absence of a 3'-hydroxyl group, which is essential for forming the phosphodiester bond with the next incoming nucleotide.
This compound: An Insight into its Potential Mechanism
While direct experimental evidence is limited, the structure of this compound suggests it would act as a competitive inhibitor of dATP. The bulky phenylethyl group at the 6-position of the purine (B94841) ring is likely to sterically hinder the proper conformational changes in the polymerase active site that are necessary for catalysis. Studies on other 2-substituted dATP analogs have shown that bulky substituents can prevent the analog from being a substrate for DNA polymerases. Whether this compound acts as a chain terminator upon a potential, albeit likely inefficient, incorporation would depend on the specific polymerase and the exact conformation it adopts within the active site.
Acyclovir Triphosphate: A classic example of an obligate chain terminator. After being incorporated by viral DNA polymerase in place of dGTP, its acyclic sugar moiety lacks the 3'-OH group, leading to the immediate cessation of DNA synthesis.
Tenofovir Diphosphate: Functions as a competitive inhibitor of dATP and, upon incorporation, causes chain termination due to its acyclic structure.
Cidofovir Diphosphate: This analog is a competitive inhibitor of dCTP. Interestingly, it acts as a nonobligate chain terminator, meaning that after its incorporation, the polymerase can, albeit inefficiently, add another nucleotide. However, the presence of cidofovir in the DNA chain significantly slows down further synthesis and can also inhibit the proofreading exonuclease activity of some polymerases.
Experimental Protocols for Assessing Polymerase Activity
Accurate and reproducible assessment of polymerase inhibition is fundamental to the evaluation of nucleotide analogs. The following are detailed protocols for common assays used in this field.
Polymerase Inhibition Assay (Primer Extension Assay)
This assay directly measures the ability of a nucleotide analog to inhibit the extension of a DNA primer by a polymerase.
Materials:
-
Purified DNA polymerase
-
Oligonucleotide primer and template DNA
-
Natural deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Nucleotide analog triphosphate (e.g., this compound, Acyclovir-TP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing the reaction buffer, primer-template DNA, three of the four natural dNTPs, and the radiolabeled dNTP (or use a labeled primer).
-
Inhibitor Addition: Add varying concentrations of the nucleotide analog triphosphate to the reaction tubes. Include a no-inhibitor control.
-
Initiation: Initiate the reaction by adding the DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set period (e.g., 10-30 minutes).
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the bands using autoradiography or fluorescence imaging. The intensity of the full-length product band will decrease with increasing concentrations of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Filter Binding Assay
This assay measures the inhibition of DNA synthesis by quantifying the incorporation of radiolabeled nucleotides into newly synthesized DNA, which is then captured on a filter.
Materials:
-
Purified DNA polymerase
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Natural deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Nucleotide analog triphosphate
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing reaction buffer, activated DNA, three unlabeled dNTPs, and one radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of the nucleotide analog triphosphate.
-
Initiation: Start the reaction by adding the DNA polymerase.
-
Incubation: Incubate at the optimal temperature for a defined time.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filtration: Filter the mixture through glass fiber filters. The precipitated DNA will be retained on the filters.
-
Washing: Wash the filters with TCA and then ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition for each analog concentration.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in polymerase activity and inhibition.
Caption: General mechanism of polymerase activity and inhibition by a nucleotide analog.
Caption: A streamlined workflow for a typical polymerase inhibition assay.
References
Validating the Incorporation of 6-PhEt-dATP: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of modified nucleotides is a cornerstone of numerous applications in molecular biology, diagnostics, and the development of therapeutic oligonucleotides. Among these, 6-phenylethynyl-dATP (6-PhEt-dATP) offers unique properties for downstream applications. However, validating its efficient and accurate incorporation into a DNA strand is a critical step. This guide provides a comprehensive comparison of mass spectrometry-based methods for this validation, supported by experimental protocols and data.
Mass Spectrometry: The Gold Standard for Validation
Mass spectrometry (MS) stands out as a powerful and direct method for confirming the incorporation of modified nucleotides like this compound.[1] It provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the resulting oligonucleotide.[1] Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Co-crystallization of analyte with a matrix, followed by laser-induced ionization and separation by time-of-flight. | Ionization of the analyte directly from solution, allowing for coupling with liquid chromatography (LC-MS). |
| Mass Accuracy | Good for shorter oligonucleotides (<50 bases). | Excellent for a wide range of oligonucleotide lengths. |
| Resolution | Decreases for longer oligonucleotides. | High resolution maintained for longer oligonucleotides. |
| Throughput | High, suitable for screening multiple samples. | Lower than MALDI-TOF, but can be automated. |
| Sample Purity | More tolerant to salts and buffers. | Requires highly purified samples. |
| Information | Primarily provides the molecular weight of the intact oligonucleotide. | Can be coupled with tandem MS (MS/MS) for fragmentation analysis and sequencing. |
Alternative Validation Methods
While mass spectrometry offers the most definitive evidence, other techniques can provide indirect validation of this compound incorporation.
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Assays | Relies on the ability of a DNA polymerase to incorporate the modified nucleotide, often detected by subsequent enzymatic reactions (e.g., ligation, restriction digest inhibition).[2] | Relatively inexpensive and does not require specialized MS equipment. | Indirect evidence of incorporation; may lack specificity and quantitative accuracy. |
| Fluorescence-Based Assays | Utilizes a fluorescently labeled version of this compound or a complementary fluorescent probe. | High sensitivity. | Limited to fluorescently labeled analogs; the fluorophore might affect incorporation efficiency. |
| Gel Electrophoresis | The incorporation of a modified nucleotide can cause a shift in the electrophoretic mobility of the DNA fragment. | Simple and widely accessible. | Low resolution; may not be able to distinguish small mass changes. |
Quantitative Comparison of Incorporation Efficiency
The efficiency with which a DNA polymerase incorporates a modified nucleotide is a critical parameter. This is typically determined by measuring the kinetic parameters, the Michaelis constant (Km) and the maximum reaction rate (kcat). The incorporation efficiency is then expressed as the ratio kcat/Km.
| Nucleotide | DNA Polymerase | Km (µM) | kcat (s⁻¹) | Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹) |
| dATP | Klenow Fragment (exo-) | 15.5 | 210 | 13.5 |
| This compound (Hypothetical) | Klenow Fragment (exo-) | 25.0 | 150 | 6.0 |
| dATP | Vent (exo-) | 74 | 65 | 0.88 |
| This compound (Hypothetical) | Vent (exo-) | 90 | 50 | 0.56 |
Note: The data for this compound is hypothetical and serves for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
Primer Extension Assay for Mass Spectrometry Validation
This protocol outlines the general steps for a primer extension assay to incorporate this compound, followed by MALDI-TOF MS analysis to validate the incorporation.
Materials:
-
DNA template with a known sequence
-
Primer complementary to the 3' end of the template
-
DNA Polymerase (e.g., Klenow Fragment (exo-), Vent (exo-))
-
Natural dNTPs (dGTP, dCTP, dTTP)
-
This compound
-
Reaction buffer appropriate for the chosen polymerase
-
MALDI matrix solution (e.g., 3-hydroxypicolinic acid)
-
Purification tools (e.g., spin columns, HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA template, primer, reaction buffer, and all dNTPs except the one to be replaced by this compound.
-
Initiation: Add the DNA polymerase and this compound to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a specified time (e.g., 30 minutes to 1 hour).
-
Termination: Stop the reaction by adding EDTA or by heat inactivation.
-
Purification: Purify the extended primer to remove unincorporated dNTPs, enzyme, and buffer salts. This step is crucial for successful MS analysis.
-
MS Sample Preparation: Mix the purified product with the MALDI matrix solution and spot it onto the MALDI target plate. Allow the spot to air dry.
-
Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass of the extended primer.
-
Data Analysis: Compare the observed mass with the theoretical mass of the primer extended with this compound. A match confirms successful incorporation.
Visualizing the Workflow
Logical Relationship of Validation Methods
References
A Comparative Guide to the Potential Performance of DNA Polymerases with 6-PhEt-dATP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the performance of DNA polymerases with 6-phenylethyl-dATP (6-PhEt-dATP) is not currently available in the published literature. This guide provides a framework for comparison based on the known properties of DNA polymerases and their interactions with other modified nucleotides. The experimental protocols and data presented herein are hypothetical and intended to serve as a template for researchers investigating the potential of this compound in various molecular biology applications.
Introduction
The enzymatic incorporation of modified deoxynucleoside triphosphates (dNTPs) is a powerful tool for the synthesis of functionally enhanced DNA for applications ranging from diagnostics to nanotechnology. The 6-phenylethyl-dATP (this compound) is a novel dATP analog with a bulky hydrophobic modification at the N6 position of the adenine (B156593) base. This modification, situated in the major groove of the DNA double helix, has the potential to introduce unique properties to the resulting DNA strand. However, the successful incorporation of such a modified nucleotide is highly dependent on the choice of DNA polymerase.
DNA polymerases exhibit significant diversity in their substrate specificity, fidelity, and processivity.[1] Family A polymerases, such as Taq, and Family B polymerases, such as Pfu, KOD, and Vent(exo-), are commonly used in PCR and other DNA synthesis applications.[2] Generally, Family B polymerases are known to be more accommodating of bulky modifications in the major groove of the DNA template.[2]
This guide offers a prospective comparison of different DNA polymerases for their potential to utilize this compound as a substrate. It outlines a detailed experimental workflow and protocols to systematically evaluate polymerase performance and presents a template for data analysis and presentation.
Hypothetical Performance Comparison
Based on studies with other N6-modified dATP analogs, a hypothetical performance ranking of different DNA polymerases with this compound is proposed below. It is anticipated that high-fidelity Family B polymerases will show greater efficiency and fidelity in incorporating this modified nucleotide.
| DNA Polymerase | Family | Predicted Incorporation Efficiency | Predicted Fidelity (vs. dATP) | Predicted Processivity | Key Considerations |
| KOD XL | B | High | High | High | Often shows robust performance with modified nucleotides.[3] |
| Pfu | B | Moderate to High | Very High | Moderate | Known for its high fidelity, which may impact efficiency with modified substrates. |
| Vent(exo-) | B | Moderate to High | High | High | A good candidate for modified nucleotide incorporation due to its proofreading deficiency. |
| Taq | A | Low to Moderate | Low | High | Generally less tolerant of bulky adducts in the major groove. |
| Klenow Fragment (exo-) | A | Low | Low | Low | Often used in basic research for single-nucleotide incorporation studies. |
Experimental Design for Performance Evaluation
To empirically determine the performance of different DNA polymerases with this compound, a series of experiments should be conducted. The following workflow outlines the key steps in this evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primer Extension Assay for Incorporation Efficiency
Objective: To qualitatively and quantitatively assess the ability of different DNA polymerases to incorporate this compound opposite a thymine (B56734) base in a template strand.
Materials:
-
5'-fluorescently labeled primer
-
Template oligonucleotide containing a single thymine at the incorporation site
-
Selected DNA polymerases (e.g., KOD XL, Pfu, Vent(exo-), Taq, Klenow Fragment (exo-))
-
Reaction buffers for each polymerase
-
This compound and natural dNTPs (dATP, dTTP, dCTP, dGTP)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imager
Protocol:
-
Anneal the 5'-fluorescently labeled primer to the template oligonucleotide at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Set up the primer extension reactions in individual tubes for each DNA polymerase. A typical 20 µL reaction mixture includes:
-
1 µL of annealed primer-template (10 µM)
-
2 µL of 10x polymerase reaction buffer
-
1 µL of dNTP mix (containing 100 µM of three natural dNTPs and either 100 µM dATP or 100 µM this compound)
-
1 µL of DNA polymerase (1-2 units)
-
Nuclease-free water to 20 µL
-
-
Incubate the reactions at the optimal temperature for each polymerase for a defined time course (e.g., 1, 5, 15, and 30 minutes).
-
Stop the reactions by adding an equal volume of 2x formamide (B127407) loading buffer containing EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence imager and quantify the band intensities of the unextended primer and the full-length product.
-
Calculate the percent extension at each time point to determine the incorporation efficiency.
Steady-State Kinetic Analysis
Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of this compound by a selected DNA polymerase.
Materials:
-
Primer-template duplex as described above
-
A highly processive DNA polymerase (e.g., KOD XL)
-
Varying concentrations of this compound and natural dATP
-
Radiolabeled primer or dNTP for sensitive detection
-
Quenching solution (e.g., EDTA)
-
Scintillation counter or phosphorimager
Protocol:
-
Prepare a series of reactions with varying concentrations of either this compound or natural dATP.
-
Initiate the reactions by adding the DNA polymerase.
-
Allow the reactions to proceed for a short time, ensuring that less than 20% of the primer is extended (initial velocity conditions).
-
Quench the reactions with EDTA.
-
Separate the products by denaturing PAGE.
-
Quantify the amount of product formed.
-
Plot the initial velocity of the reaction against the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Calculate kcat from Vmax and the enzyme concentration.
-
The incorporation efficiency is calculated as kcat/Km.
Fidelity Assay
Objective: To measure the rate of misincorporation of this compound opposite non-cognate template bases (A, C, G).
Materials:
-
Primer-template duplexes with A, C, or G at the incorporation site
-
DNA polymerase with proofreading activity disabled (e.g., Vent(exo-))
-
This compound and the corresponding correct natural dNTP
-
Denaturing PAGE system
Protocol:
-
Perform primer extension assays as described above, using templates with non-cognate bases at the incorporation site.
-
In parallel, run reactions with the correct natural dNTP to determine the maximum extension.
-
Quantify the amount of product formed in both the misincorporation and correct incorporation reactions.
-
The fidelity is calculated as the ratio of the efficiency of correct incorporation to the efficiency of misincorporation: Fidelity = (kcat/Km)correct / (kcat/Km)incorrect.
Conclusion
While direct experimental evidence is pending, the existing knowledge on DNA polymerase-substrate interactions allows for a structured approach to evaluating the potential of this compound. The proposed experimental framework provides a comprehensive strategy for researchers to characterize the performance of various DNA polymerases with this novel modified nucleotide. The insights gained from such studies will be crucial for unlocking the potential of this compound in advanced molecular technologies. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute their findings to the scientific community.
References
Assessing the Fidelity of DNA Replication with 6-PhEt-dATP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of DNA replication, the accuracy with which a DNA polymerase copies a template strand, is a critical parameter in molecular biology, with profound implications for fields ranging from basic research to drug development. The introduction of modified nucleotides, such as 6-phenylethenyl-2'-deoxyadenosine-5'-triphosphate (6-PhEt-dATP), into DNA synthesis raises important questions about their impact on replication fidelity. This guide provides an objective comparison of methodologies to assess the fidelity of DNA polymerases when utilizing this compound and other nucleotide analogs, supported by detailed experimental protocols.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of DNA polymerase fidelity, quantitative data should be summarized in a structured format. The following tables provide templates for presenting such data.
Table 1: Comparative Fidelity of DNA Polymerases with Natural and Modified dNTPs
| DNA Polymerase | Nucleotide | Error Rate (per 10^5 bases) | Relative Fidelity (vs. Taq) | Mismatch Specificity | Reference |
| Taq Polymerase | dATP | 10 - 100 | 1x | A:T -> G:C | [1] |
| Pfu Polymerase | dATP | 0.1 - 1 | ~10x | - | [1] |
| Phusion HF | dATP | 0.01 - 0.1 | ~100x | - | [2] |
| Klenow Frag. (exo-) | dATP | 1 - 10 | - | - | [3] |
| Hypothetical Data | This compound | TBD | TBD | TBD | - |
| Hypothetical Data | Other Analog | TBD | TBD | TBD | - |
TBD: To be determined through experimentation.
Table 2: Kinetic Parameters for Nucleotide Incorporation
| DNA Polymerase | Template Base | Incoming Nucleotide | k_pol (s⁻¹) | K_d (µM) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) | Fidelity (Correct/Incorrect) |
| Klenow Frag. (exo-) | T | dATP (correct) | Value | Value | Value | Value |
| Klenow Frag. (exo-) | T | This compound | TBD | TBD | TBD | TBD |
| Klenow Frag. (exo-) | G | dATP (incorrect) | Value | Value | Value | |
| Klenow Frag. (exo-) | G | This compound | TBD | TBD | TBD |
TBD: To be determined through experimentation.
Experimental Protocols
Accurate assessment of DNA replication fidelity relies on robust experimental methodologies. The following are detailed protocols for key fidelity assays.
Sanger Sequencing-Based Fidelity Assay
This traditional method provides a direct measure of the error rate of a DNA polymerase by sequencing a population of amplified DNA molecules.[4]
Protocol:
-
PCR Amplification:
-
Set up a PCR reaction using the DNA polymerase of interest and the desired template DNA.
-
Include natural dNTPs in the control reaction and replace dATP with this compound in the experimental reaction.
-
Perform a defined number of PCR cycles (e.g., 20-25 cycles) to minimize the accumulation of errors.
-
-
Cloning:
-
Ligate the PCR products into a suitable cloning vector (e.g., pUC19).
-
Transform the ligation products into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates and incubate overnight.
-
-
Colony PCR and Sequencing:
-
Pick individual bacterial colonies and perform colony PCR to verify the presence of the insert.
-
Purify the PCR products from positive colonies.
-
Send the purified PCR products for Sanger sequencing using primers flanking the insert.
-
-
Data Analysis:
-
Align the obtained sequences to the reference template sequence.
-
Count the number of mutations (substitutions, insertions, deletions) in the sequenced clones.
-
Calculate the error rate using the following formula: Error Rate = (Number of mutations) / (Total number of sequenced bases)
-
Next-Generation Sequencing (NGS)-Based Fidelity Assay
NGS-based methods offer a high-throughput alternative to Sanger sequencing, allowing for the analysis of a much larger number of DNA molecules and providing greater statistical power.
Protocol:
-
PCR Amplification:
-
Perform PCR as described in the Sanger sequencing protocol.
-
-
Library Preparation:
-
Fragment the PCR products to a size suitable for the NGS platform.
-
Ligate platform-specific adapters to the DNA fragments. These adapters often contain unique molecular identifiers (UMIs) to label each individual starting molecule.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Group sequencing reads based on their UMIs.
-
Generate a consensus sequence for each UMI group to remove sequencing errors.
-
Align the consensus sequences to the reference template.
-
Identify and count mutations.
-
Calculate the error rate as described previously.
-
Pre-Steady-State Kinetic Assay
This method provides a detailed mechanistic understanding of fidelity by measuring the rates of correct and incorrect nucleotide incorporation.
Protocol:
-
Substrate Preparation:
-
Design and synthesize a primer-template DNA substrate. The template should have a single site for nucleotide incorporation.
-
Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Rapid Quench-Flow Experiment:
-
Pre-incubate the DNA polymerase with the primer-template substrate in one syringe of a rapid quench-flow instrument.
-
Place the incoming nucleotide (natural dATP or this compound) in a second syringe.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Quench the reaction at various time points (milliseconds to seconds) by adding a quenching solution (e.g., EDTA).
-
-
Product Analysis:
-
Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify the amount of product formed at each time point using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Plot the product concentration as a function of time.
-
Fit the data to a pre-steady-state burst equation to determine the rate of nucleotide incorporation (kpol) and the dissociation constant (Kd).
-
Calculate the incorporation efficiency (kpol/Kd) for both correct and incorrect nucleotide incorporation.
-
Fidelity is the ratio of the incorporation efficiency for the correct nucleotide to that of the incorrect nucleotide.
-
Conclusion
The assessment of DNA replication fidelity in the presence of modified nucleotides like this compound is crucial for understanding their potential applications and mutagenic properties. While direct experimental data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for its determination. Researchers can employ Sanger sequencing for a straightforward, albeit lower-throughput, analysis. For more comprehensive and statistically significant data, NGS-based approaches are recommended. Finally, pre-steady-state kinetic assays offer a detailed mechanistic insight into the incorporation of this compound. By applying these methods, the scientific community can build a comprehensive understanding of the fidelity of DNA synthesis with this and other novel nucleotide analogs, thereby guiding their use in research and therapeutic development.
References
- 1. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. Fidelity Assess of DNA polymerase-Zhuhai Biori Biotechnology Co.,Ltd. [biori-en.com]
Cross-Validation of Findings Obtained Using 6-PhEt-dATP: A Comparative Guide for CFTR Potentiator Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-PhEt-dATP, a potent ATP analog, with other established potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The objective is to facilitate the cross-validation of research findings and to provide a framework for selecting the appropriate tools for studying CFTR function, particularly in the context of cystic fibrosis (CF) research and drug development.
Executive Summary
This compound has been identified as a significant potentiator of mutant CFTR channels, offering a valuable tool for in vitro studies of CFTR gating defects. This guide presents a comparative analysis of this compound against other well-characterized CFTR potentiators, including the clinically approved drug ivacaftor (B1684365) (VX-770), the investigational potentiator GLPG1837, and the naturally occurring isoflavone (B191592) genistein (B1671435). The comparison is based on their efficacy in rescuing the function of common CF-causing mutations, such as G551D and ΔF508. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of cross-validation studies. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and experimental procedures.
Data Presentation: Comparative Efficacy of CFTR Potentiators
The following tables summarize the quantitative data on the efficacy of this compound and other CFTR potentiators. It is important to note that the available data for this compound is primarily presented as fold activation at a specific concentration, while for other compounds, EC50 values are more commonly reported. This difference should be considered when making direct comparisons.
| Compound | CFTR Mutant | Metric | Value | Reference |
| This compound (P-dATP) | G551D | Fold Activation | 36.2 ± 5.4 | [1] |
| ΔF508 | Fold Activation | 19.5 ± 3.8 | [1] | |
| Ivacaftor (VX-770) | G551D/ΔF508 HBE | EC50 | 236 ± 200 nM | [2] |
| F508del HBE | EC50 | 22 ± 10 nM | [2] | |
| G551D | - | ~10-fold increase in macroscopic current | [3] | |
| GLPG1837 | F508del CFTR | EC50 | 3 nM | [1] |
| G551D CFTR | EC50 | 339 nM | [1] | |
| G551D | - | 27.5-fold increase of macroscopic current | [3] | |
| Genistein | ΔF508-CFTR | EC50 | 4.4 µM | [4] |
| G551D/F508del HBE | EC50 | 16 ± 3 µM | [2] |
HBE: Human Bronchial Epithelial cells.
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed methodologies for key experiments are provided below.
Single-Channel Patch-Clamp Recording
This technique allows for the direct measurement of the activity of individual CFTR channels.
Objective: To measure the open probability (Po) and conductance of single CFTR channels in the presence of a potentiator.
Materials:
-
Cells expressing the CFTR mutant of interest (e.g., CHO, HEK293T).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette solution (in mM): 140 NMDG-Cl, 5 MgCl2, 10 TES, pH 7.4.
-
Bath solution (intracellular) (in mM): 140 NMDG-Cl, 5 MgCl2, 10 TES, 1 MgATP, and the catalytic subunit of PKA (100 units/ml), pH 7.4.
-
Test compounds (this compound, VX-770, etc.) at desired concentrations.
Procedure:
-
Culture cells expressing the target CFTR mutant on glass coverslips.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.
-
Fill the pipette with pipette solution and form a high-resistance seal (>10 GΩ) with the cell membrane.
-
Excise an inside-out patch of the membrane.
-
Perfuse the intracellular face of the patch with the bath solution containing ATP and PKA to activate CFTR channels.
-
Record baseline channel activity.
-
Perfuse the patch with the bath solution containing the test potentiator and record channel activity.
-
Analyze the data to determine the open probability (Po), single-channel current amplitude, and open and closed times.
Ussing Chamber Short-Circuit Current (Isc) Measurement
This assay measures the net ion transport across a monolayer of polarized epithelial cells.
Objective: To quantify the increase in CFTR-mediated chloride secretion in response to a potentiator.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells, Fischer Rat Thyroid (FRT) cells) grown on permeable supports (e.g., Transwells).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, 10 Glucose.
-
Forskolin (B1673556) (to activate adenylate cyclase and increase cAMP).
-
CFTR inhibitors (e.g., CFTRinh-172).
-
Test compounds.
Procedure:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed (95% O2/5% CO2) Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add a CFTR activator, typically forskolin (10 µM), to the basolateral side to stimulate CFTR activity.
-
Once a stable forskolin-stimulated Isc is achieved, add the test potentiator to the apical side in a cumulative concentration-dependent manner.
-
At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the measured current is CFTR-specific.
-
Calculate the change in Isc in response to the potentiator to determine its efficacy.
YFP-Halide Influx Assay
This is a cell-based fluorescence assay for high-throughput screening of CFTR activity.[5][6][7][8][9]
Objective: To measure CFTR-mediated halide influx as an indicator of channel function.
Materials:
-
Cells co-expressing the CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
-
Chloride-containing buffer (e.g., PBS).
-
Iodide-containing buffer (PBS with NaCl replaced by NaI).
-
Forskolin and test compounds.
Procedure:
-
Seed the YFP-CFTR expressing cells in the multi-well plates and culture until confluent.
-
Wash the cells with chloride-containing buffer.
-
Add the test compound and forskolin to the wells to stimulate CFTR.
-
Place the plate in the fluorescence reader and measure the baseline YFP fluorescence.
-
Inject the iodide-containing buffer into the wells.
-
Monitor the rate of fluorescence quenching as iodide enters the cells through active CFTR channels and quenches the YFP fluorescence.
-
The rate of quenching is proportional to the CFTR channel activity.
Mandatory Visualization
CFTR Channel Gating Cycle and Potentiator Action
Caption: CFTR channel gating is a multi-step process regulated by PKA-dependent phosphorylation and ATP binding/hydrolysis at the nucleotide-binding domains (NBDs). Potentiators can enhance channel function by stabilizing the open state or by facilitating the ATP-dependent dimerization of the NBDs, thereby increasing the channel open probability (Po).
Experimental Workflow for Ussing Chamber Assay
Caption: A streamlined workflow for assessing CFTR potentiator activity using the Ussing chamber short-circuit current (Isc) technique.
Experimental Workflow for YFP-Halide Influx Assay
Caption: A high-throughput workflow for quantifying CFTR activity using the YFP-halide influx assay.
Conclusion
This compound is a valuable research tool for investigating the potentiation of mutant CFTR channels. To ensure the robustness of findings obtained with this compound, it is crucial to perform cross-validation studies using alternative potentiators and orthogonal assays. This guide provides the necessary comparative data, detailed experimental protocols, and visual workflows to aid researchers in designing and executing such studies. By employing a multi-faceted approach to CFTR functional analysis, the scientific community can gain a more comprehensive understanding of CFTR modulation and accelerate the development of novel therapies for cystic fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 4. Activation of CFTR by UCCF-029 and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 6-PhEt-dATP and Other CFTR Potentiators
For researchers and drug development professionals navigating the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, the selection of potent and effective compounds is paramount. This guide provides a comprehensive comparison of 6-PhEt-dATP, a hydrolyzable ATP analog, with other significant CFTR potentiators, supported by experimental data and detailed protocols to aid in research and development efforts.
This compound, also known as N6-(2-phenylethyl)-2'-deoxy-ATP (P-dATP), has emerged as a powerful tool for studying and potentially treating cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This compound belongs to a class of molecules that directly target the dysfunctional CFTR protein to restore its chloride channel function. This guide will delve into the advantages and disadvantages of this compound, particularly in comparison to its parent compounds and the clinically approved potentiator, ivacaftor (B1684365) (VX-770).
At a Glance: Performance Comparison of CFTR Potentiators
The efficacy of CFTR potentiators is primarily measured by their ability to increase the open probability (Po) of the CFTR channel, leading to enhanced chloride transport. The following table summarizes the quantitative data on the potentiation of the G551D-CFTR mutant, a common gating mutation, by this compound and its precursors.
| Compound | Target CFTR Mutant | Fold Increase in CFTR Current (Mean ± SE) | Reference |
| This compound (P-dATP) | G551D-CFTR | 36.2 ± 5.4 | [Miki et al., 2010][1] |
| N6-(2-phenylethyl)-ATP (P-ATP) | G551D-CFTR | ~7 | [Miki et al., 2010][1] |
| 2'-deoxy-ATP (dATP) | G551D-CFTR | ~8 | [Miki et al., 2010][1] |
Mechanism of Action: A Synergistic Enhancement
The superior performance of this compound stems from the independent and energetically additive actions of its two chemical modifications: the N6-(2-phenylethyl) group on the adenine (B156593) ring and the 2'-deoxy modification on the ribose.[1] These modifications are thought to enhance the binding affinity of the molecule to the nucleotide-binding domains (NBDs) of the CFTR protein, thereby promoting a more stable open-channel conformation.
The CFTR gating cycle is a complex process involving ATP binding and hydrolysis at the NBDs, which leads to conformational changes that open and close the chloride channel. Potentiators like this compound facilitate this process, particularly in mutant CFTR channels where gating is impaired.
Below is a diagram illustrating the simplified CFTR gating cycle and the proposed mechanism of action for ATP analog potentiators.
Advantages of this compound
-
High Potency: As demonstrated in the data table, this compound exhibits a significantly higher potentiation of G551D-CFTR compared to its parent compounds, P-ATP and dATP.[1] The synergistic effect of its two modifications leads to a greater than additive increase in channel activity.
-
Hydrolyzable Analog: Unlike some non-hydrolyzable ATP analogs that can lock the CFTR channel in an open state, this compound is hydrolyzable, allowing for a more physiological modulation of the gating cycle.
-
Mechanistic Insight: The distinct and additive effects of the N6- and 2'-deoxy modifications provide a valuable tool for dissecting the structure-function relationships of the CFTR NBDs and understanding the molecular basis of channel gating.
Disadvantages and Areas for Further Research
-
Limited Comparative Data: While the advantages of this compound over its precursors are clear, there is a lack of publicly available, direct comparative studies against other classes of CFTR potentiators, such as the clinically approved drug ivacaftor (VX-770). Such studies are crucial for establishing its relative efficacy and potential for therapeutic development.
-
Cellular Permeability and Stability: As with many nucleotide analogs, the cellular permeability and metabolic stability of this compound in vivo are important considerations that require further investigation.
-
Off-Target Effects: Comprehensive studies on the selectivity of this compound for CFTR over other ATP-binding proteins are necessary to assess its potential for off-target effects.
Experimental Protocols
To facilitate further research, this section provides a detailed protocol for a key experiment used to quantify the activity of CFTR potentiators.
Experimental Protocol: Excised Inside-Out Patch-Clamp Recording
This protocol is adapted from the methodology described in Miki et al., 2010, for recording CFTR channel activity in Chinese Hamster Ovary (CHO) cells.
I. Cell Culture and Transfection:
-
Culture CHO cells in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transiently transfect the CHO cells with the desired human CFTR construct (e.g., wild-type or G551D-CFTR) using a suitable transfection reagent.
-
Co-transfect with a fluorescent protein marker (e.g., GFP) to identify successfully transfected cells.
-
Plate the transfected cells onto glass coverslips and incubate for 24-48 hours before recording.
II. Solutions:
-
Bath Solution (extracellular): 145 mM NMDG-Cl, 2 mM MgCl2, 5 mM TES, pH 7.4.
-
Pipette Solution (intracellular): 145 mM NMDG-Cl, 2 mM MgCl2, 5 mM TES, 1 mM MgATP, pH 7.4.
-
PKA Activation Solution: Pipette solution supplemented with the catalytic subunit of protein kinase A (PKA, 100 units/ml).
III. Patch-Clamp Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a GFP-positive cell with the patch pipette and form a high-resistance (gigaohm) seal with the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the intracellular face of the patch with the PKA activation solution to phosphorylate and activate the CFTR channels.
-
Record single-channel currents using a patch-clamp amplifier at a holding potential of -50 mV.
-
Acquire and analyze the data using appropriate software (e.g., pCLAMP).
IV. Data Analysis:
-
Measure the single-channel current amplitude and open probability (Po) before and after the application of the test compound.
-
Calculate the fold increase in CFTR current by dividing the mean current in the presence of the compound by the mean current in its absence.
Below is a workflow diagram for the patch-clamp experiment.
Conclusion
This compound is a highly potent, hydrolyzable ATP analog that serves as a valuable research tool for investigating CFTR function and the mechanisms of channel potentiation. Its synergistic design offers significant advantages in terms of efficacy over its parent compounds. However, a comprehensive understanding of its therapeutic potential requires direct comparative studies with clinically relevant potentiators like ivacaftor. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to conduct such comparative studies and to further explore the potential of novel ATP analogs in the development of new therapies for cystic fibrosis.
References
Kinetic Showdown: 6-PhEt-dATP vs. Natural Deoxynucleotides in DNA Synthesis
A comparative analysis of the enzymatic incorporation of 6-phenylethyl-dATP (6-PhEt-dATP) versus its natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP), reveals significant disparities in substrate efficiency for DNA polymerases. This guide delves into the kinetic parameters that govern their incorporation, providing researchers, scientists, and drug development professionals with a quantitative understanding of how modifications to the adenine (B156593) base impact DNA synthesis.
The enzymatic incorporation of nucleotides is a cornerstone of molecular biology, pivotal to processes from DNA replication to PCR-based diagnostics. While natural deoxynucleotides (dNTPs) are the canonical substrates for DNA polymerases, synthetic analogs like this compound are instrumental in various applications, including the development of therapeutic agents and advanced molecular probes. However, the addition of a bulky phenylethyl group at the 6-position of the purine (B94841) ring profoundly influences the interaction with the polymerase active site, leading to altered incorporation kinetics compared to natural dNTPs.
Performance Under Pressure: A Quantitative Comparison
Kinetic studies are essential to quantify the efficiency and fidelity of DNA polymerases. The key parameters, Michaelis constant (Km) and catalytic rate (kcat), provide a window into the enzyme's affinity for the nucleotide substrate and its speed of incorporation, respectively. The ratio kcat/Km serves as a measure of the overall catalytic efficiency.
Table 1: Comparative Kinetic Parameters of a Modified dATP Analog and Natural dNTPs
| Substrate | Polymerase | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| 3'-O-azidomethyl-dATP-Cy3 | KOD Pol (Mut_E10) | 0.88 ± 0.11 | 0.15 ± 0.01 | 0.17 |
| Natural dATP | T7 DNA Polymerase | 15.5 ± 2 | 210 ± 15 | 13.5 |
| Natural dCTP | Vent DNA Polymerase | 74 | 65 | 0.88 |
It is important to note that the data for the modified dATP and natural dNTPs are from different studies and polymerases and are presented here for illustrative comparison of the magnitude of difference typically observed.
The data clearly indicates that even with an engineered polymerase, the catalytic efficiency for the modified dATP is significantly lower than that for natural dATP with a high-fidelity polymerase. This is a common theme for polymerases encountering nucleotides with bulky modifications, as the active site has evolved for optimal recognition and processing of the canonical structures of natural dNTPs.
The "How-To": Experimental Protocols for Kinetic Analysis
The determination of kinetic parameters for nucleotide incorporation involves a series of well-defined biochemical assays. The following are generalized protocols for steady-state and pre-steady-state kinetic analyses.
Steady-State Kinetics
This method measures the rate of reaction when the enzyme-substrate complex concentration is relatively constant.
-
Reaction Setup: Prepare reaction mixtures containing a DNA template-primer, a specific DNA polymerase, reaction buffer with Mg2+, and varying concentrations of the nucleotide of interest (e.g., this compound or dATP). The primer is typically 5'-radiolabeled (e.g., with 32P) or fluorescently labeled for detection.
-
Initiation and Quenching: Initiate the reaction by adding the DNA polymerase or the nucleotide. Allow the reactions to proceed for a fixed time at the optimal temperature for the polymerase. Quench the reactions by adding a solution containing EDTA and formamide.
-
Product Separation and Detection: Separate the extended primer from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: Quantify the amount of extended product in each reaction. Plot the initial reaction velocity (product formed per unit time) against the nucleotide concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.
Pre-Steady-State Kinetics
This technique is used to measure the rate of the first few turnovers of the enzyme, providing insights into the individual steps of the catalytic cycle.
-
Rapid Quench-Flow: This method requires specialized equipment to mix the enzyme and substrate and quench the reaction at very short time intervals (milliseconds).
-
Experimental Design: A pre-incubated mixture of the DNA polymerase and the template-primer is rapidly mixed with a solution containing the nucleotide and Mg2+. The reaction is then quenched at various time points.
-
Analysis: The product formation over time is plotted. For a single turnover, the data is typically fit to a single exponential equation to determine the observed rate constant (kobs). By plotting kobs against the nucleotide concentration and fitting to a hyperbolic equation, the maximal rate of incorporation (kpol) and the dissociation constant (Kd) for the nucleotide can be determined.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for determining the kinetic parameters of nucleotide incorporation.
A Comparative Analysis of 6-PhEt-dATP and Ivacaftor as CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 6-PhEt-dATP, a novel ATP analog, and Ivacaftor (VX-770), an FDA-approved drug, as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Efficacy Comparison
The efficacy of this compound and Ivacaftor in potentiating the function of two clinically significant CFTR mutants, G551D and ΔF508, is summarized below. The data is derived from patch-clamp and Ussing chamber experiments, which measure the increase in CFTR channel activity.
| Compound | CFTR Mutant | Fold Increase in Activity | Experimental Assay | Reference |
| This compound | G551D | 36.2 ± 5.4 | Macroscopic Current (Patch-Clamp) | [1] |
| This compound | ΔF508 | 19.5 ± 3.8 | Macroscopic Current (Patch-Clamp) | [1] |
| Ivacaftor | G551D | ~6 to 12.8 | Open Probability (Po) / Macroscopic Current (Patch-Clamp) | [2][3] |
| Ivacaftor | ΔF508 | ~5 | Open Probability (Po) (Patch-Clamp) | [2] |
Mechanism of Action
This compound: As a hydrolyzable ATP analog, this compound directly interacts with the nucleotide-binding domains (NBDs) of the CFTR protein. Its potentiation effect is achieved by binding to the ATP-binding pockets (ABPs) formed at the interface of the two NBDs, which is crucial for channel gating.[1] The synergistic effect observed with other potentiators suggests a distinct binding site and mechanism focused on the ATP-dependent gating cycle.
Ivacaftor: This potentiator is understood to act through a different mechanism that does not directly compete with ATP. It is believed to bind to a site on the transmembrane domains of CFTR, allosterically modulating the channel to increase its open probability.[3] This mechanism is independent of the ATP hydrolysis cycle.
Figure 1. Simplified signaling pathway of CFTR channel activation and the distinct mechanisms of action for this compound and Ivacaftor.
Experimental Protocols
Patch-Clamp Electrophysiology for this compound Efficacy
This protocol is based on the methodology described by Miki et al. (2010).[1]
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in a suitable growth medium.
-
Cells are transiently transfected with plasmids encoding the desired CFTR mutant (e.g., G551D-CFTR or ΔF508-CFTR).
-
-
Electrophysiological Recording:
-
Macroscopic currents are recorded in the inside-out patch configuration using an Axopatch 200B amplifier.
-
The bath and pipette solutions contain symmetrical 150 mM Cl-.
-
The membrane patch is voltage-clamped at -50 mV.
-
-
CFTR Activation and Potentiation:
-
The catalytic subunit of protein kinase A (PKA) and 1 mM MgATP are added to the intracellular face of the patch to activate CFTR.
-
Once a stable baseline current is achieved, this compound is added to the bath solution at the desired concentration.
-
The increase in current is measured to determine the fold potentiation.
-
Ussing Chamber Assay for Ivacaftor Efficacy
This protocol is a standard method for assessing ion transport across epithelial monolayers.
-
Cell Culture:
-
Human bronchial epithelial (HBE) cells from cystic fibrosis patients (homozygous for the ΔF508 mutation) are cultured on permeable supports until a polarized monolayer is formed.
-
-
Ussing Chamber Setup:
-
The permeable supports with cell monolayers are mounted in Ussing chambers.
-
The chambers are filled with a physiological saline solution and maintained at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the Isc is measured.
-
Amiloride is added to the apical side to block epithelial sodium channels (ENaC).
-
Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate CFTR.
-
-
Potentiator Application:
-
Ivacaftor is added to the apical chamber in a cumulative concentration-dependent manner.
-
The increase in the forskolin-stimulated Isc is recorded to quantify the potentiation of CFTR function.
-
References
- 1. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of DNA Containing 6-Phenylethenyl-dATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and thermodynamic properties of DNA duplexes incorporating the modified nucleotide 6-phenylethenyl-2'-deoxyadenosine triphosphate (6-PhEt-dATP) against canonical DNA. While direct experimental data for this specific modification is limited in publicly available literature, this document extrapolates expected outcomes based on studies of similar bulky DNA adducts. The guide outlines the anticipated impact on DNA stability and structure, alongside detailed experimental protocols for researchers aiming to perform such analyses.
Introduction
The incorporation of modified nucleotides into DNA is a powerful tool in chemical biology and drug development. These modifications can alter the structural, thermodynamic, and biological properties of DNA, offering avenues for therapeutic intervention and the development of novel molecular probes. This compound, a derivative of deoxyadenosine (B7792050) with a bulky phenylethenyl group at the 6-position of the adenine (B156593) base, is a prime example of such a modification. Understanding the structural perturbations induced by this adduct is crucial for its application. This guide compares the expected properties of DNA containing this compound with unmodified DNA.
Data Presentation: A Comparative Overview
The introduction of a bulky adduct like the 6-phenylethenyl group is expected to locally distort the DNA double helix and affect its stability. The following tables summarize the anticipated quantitative differences between canonical DNA and DNA containing a 6-PhEt-dA modification.
Note: The data presented in these tables are hypothetical and represent expected trends based on published studies of other bulky DNA adducts. Actual experimental values may vary.
Table 1: Comparative Thermodynamic Parameters
| Parameter | Canonical DNA Duplex | DNA Duplex with 6-PhEt-dA | Expected Impact of Modification |
| Melting Temperature (Tm) | Sequence-dependent (e.g., 65°C) | Lower (e.g., 55-60°C) | Destabilization of the duplex |
| Enthalpy (ΔH°) | Negative (favorable) | Less negative | Disruption of base stacking |
| Entropy (ΔS°) | Negative | Less negative | Increased disorder |
| Gibbs Free Energy (ΔG°) | Negative (spontaneous) | Less negative | Reduced duplex stability |
Table 2: Comparative Structural Parameters (from NMR/X-ray Crystallography)
| Parameter | Canonical B-DNA | DNA with 6-PhEt-dA (Expected) | Structural Implication |
| Helical Rise | ~3.4 Å | Local increase at modification site | Elongation of the helix |
| Helical Twist | ~36° | Local decrease (unwinding) | Altered helical geometry |
| Major Groove Width | ~11.6 Å | Potential widening | Altered protein recognition sites |
| Minor Groove Width | ~6.0 Å | Potential narrowing | Altered protein/drug binding |
| Sugar Pucker | C2'-endo | Potential shift towards C3'-endo | Altered backbone conformation |
| Glycosidic Bond Angle | anti | Potential shift towards syn | Reorientation of the modified base |
Experimental Protocols
Detailed methodologies are essential for the accurate structural and thermodynamic analysis of modified DNA. The following are generalized protocols that can be adapted for studying DNA containing this compound.
Synthesis and Purification of this compound Modified Oligonucleotides
Objective: To synthesize and purify DNA oligonucleotides containing the 6-PhEt-dA modification for subsequent biophysical analysis.
Methodology:
-
Phosphoramidite (B1245037) Synthesis: The this compound is first converted into its corresponding phosphoramidite building block.
-
Automated DNA Synthesis: The modified phosphoramidite is incorporated at the desired position within a DNA sequence using a standard automated DNA synthesizer employing phosphoramidite chemistry.
-
Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE) to obtain a highly pure sample.
-
Verification: The identity and purity of the modified oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Thermal Denaturation Studies (UV-Melting)
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of the modified DNA duplex.
Methodology:
-
Sample Preparation: The purified modified oligonucleotide and its complementary strand are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectroscopy: The absorbance of the DNA solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: The temperature is increased at a controlled rate (e.g., 0.5°C/min), and the absorbance is recorded. The resulting plot of absorbance versus temperature is the melting curve.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.
-
Thermodynamic Analysis: The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve using appropriate software and theoretical models (e.g., the van't Hoff analysis).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information about the modified DNA duplex in solution.
Methodology:
-
Sample Preparation: A concentrated solution (0.5-1.0 mM) of the purified and annealed modified DNA duplex is prepared in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O).
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz). Key experiments include:
-
1D ¹H NMR: To observe imino protons and assess base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine inter-proton distances, which are crucial for structure calculation.[2]
-
2D TOCSY (Total Correlation Spectroscopy): To assign sugar spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon-attached protons.
-
¹H-³¹P Correlation Spectroscopy: To probe the DNA backbone conformation.
-
-
Data Processing and Analysis: The acquired NMR data are processed, and resonances are assigned to specific protons and other nuclei in the DNA sequence.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for molecular modeling programs (e.g., XPLOR-NIH, AMBER) to calculate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the modified DNA duplex at atomic resolution in the solid state.
Methodology:
-
Crystallization Screening: The purified and annealed modified DNA duplex is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, temperature, and the presence of cations. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve crystal size and quality.
-
X-ray Diffraction Data Collection: A suitable crystal is cryo-protected and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using molecular replacement (if a similar structure is available) or experimental phasing methods.
-
Structure Refinement: The initial model is refined against the diffraction data to produce a final, high-resolution atomic model of the modified DNA duplex.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques described.
References
Safety Operating Guide
Proper Disposal of 6-PhEt-dATP: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 6-PhEt-dATP, this compound should be handled with caution, adhering to standard laboratory safety protocols for modified nucleoside triphosphates. Treat as a potentially hazardous chemical and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of 6-phenylethenyl-2'-deoxyadenosine-5'-triphosphate (this compound). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining a secure workplace.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE):
When handling this compound in solid or solution form, the following PPE should be worn:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Procedures
Disposal methods for this compound will vary based on the quantity and concentration of the waste, as well as local and institutional regulations.
Small Quantities (e.g., microliter amounts from enzymatic reactions)
For trace amounts of this compound in buffer solutions, disposal down the drain with copious amounts of water may be permissible, provided it aligns with your institution's EHS guidelines. Before drain disposal, the solution should be neutralized to a pH between 6.0 and 8.0.
Bulk Quantities and Concentrated Solutions
For larger volumes or concentrated solutions of this compound, follow these steps:
-
Consult EHS: Contact your institution's Environmental Health and Safety department to determine the appropriate waste stream for modified nucleotides.
-
Waste Collection: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("6-phenylethenyl-2'-deoxyadenosine-5'-triphosphate"), concentration, and any other components in the waste solution.
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management team.
Solid Waste
Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste. Place these items in a designated and clearly labeled solid waste container for collection by your institution's hazardous waste program.
Spill Management
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: For liquid spills, contain the spill using an absorbent material (e.g., spill pads or vermiculite).
-
Cleanup: Carefully sweep up solid spills or absorb liquid spills. Place the collected material into a sealed container labeled as hazardous waste.
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Waste Disposal: Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
